(E)-GW 4064
説明
an orphan nuclear receptor FXR agonist with antineoplastic activity; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
| Record name | GW 4064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW4064 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-4064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonistic Action of (E)-GW4064 on the Farnesoid X Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation by endogenous bile acids or synthetic ligands initiates a cascade of transcriptional events that modulate key metabolic pathways. (E)-GW4064 is a potent and selective non-steroidal agonist of FXR that has been instrumental in elucidating the physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the mechanism of action of (E)-GW4064 on FXR, with a focus on its binding, activation, downstream signaling, and the experimental methodologies used to characterize these processes.
(E)-GW4064 and Farnesoid X Receptor (FXR) Interaction
(E)-GW4064 acts as a potent agonist of FXR, binding to its ligand-binding domain (LBD) and inducing a conformational change that promotes the recruitment of coactivator proteins and subsequent transactivation of target genes.
Binding Affinity and Potency
The potency of (E)-GW4064 in activating FXR has been quantified in various in vitro and cell-based assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference(s) |
| Isolated Receptor Activity Assay | - | - | 15 | [1][2] |
| Luciferase Reporter Gene Assay | CV-1 | Human | 65 | [3][4][5] |
| Luciferase Reporter Gene Assay | CV-1 | Mouse | 80 | [6] |
| Luciferase Reporter Gene Assay | CV-1 | Human | 90 | [1][6] |
| Mammalian One-Hybrid Assay | - | - | 150 | [7] |
| Coactivator Recruitment (SRC1) | Cell-free | - | 15 | [7] |
| Coactivator Recruitment (TIF-2) | Cell-free | - | 70 | [7] |
Table 1: Potency (EC50) of (E)-GW4064 on FXR in Various Assays. This table summarizes the reported EC50 values for (E)-GW4064, highlighting the different experimental systems used for its characterization.
FXR Signaling Pathway Activated by (E)-GW4064
Upon binding of (E)-GW4064, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
The Farnesoid X Receptor Agonist (E)-GW 4064: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-GW 4064 is a potent, selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Initially identified as a valuable chemical tool for elucidating the physiological functions of FXR, this compound has been instrumental in preclinical studies investigating metabolic diseases such as dyslipidemia, diabetes, and obesity, as well as its potential in cancer therapy.[3][4] This technical guide provides a detailed overview of the chemical properties, biological activity, and experimental applications of this compound, with a focus on its mechanism of action and relevant experimental protocols.
Chemical Structure and Properties
This compound is chemically described as 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid.[1][3] Its structure features a central stilbene moiety, which contributes to some of its physicochemical properties, including potential UV light instability.[5]
| Property | Value | Reference |
| IUPAC Name | 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid | [1][3] |
| CAS Number | 278779-30-9 | [3] |
| Molecular Formula | C₂₈H₂₂Cl₃NO₄ | [3] |
| Formula Weight | 542.8 g/mol | [3] |
| SMILES | ClC(C=CC=C1Cl)=C1C2=NOC(C(C)C)=C2COC(C=C3)=CC(Cl)=C3/C=C/C4=CC(C(O)=O)=CC=C4 | [3] |
| InChI Key | BYTNEISLBIENSA-MDZDMXLPSA-N | [1][3] |
Biological Activity and Quantitative Data
This compound is a high-affinity agonist for FXR, demonstrating potent activation in a variety of cell-based and in vivo models. However, it is crucial to note that at higher concentrations, this compound can exhibit off-target effects, particularly on G protein-coupled receptors (GPCRs).
Farnesoid X Receptor (FXR) Agonism
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC₅₀ | 15 nM | - | FXR Agonist Assay | [1][2] |
| EC₅₀ | 65 nM | CV-1 | FXR Transient Transfection Assay | [4] |
| EC₅₀ | 80 nM | CV-1 (mouse FXR) | Reporter Gene Assay | [4] |
| EC₅₀ | 90 nM | CV-1 (human FXR) | Reporter Gene Assay | [4] |
| ED₅₀ | 20 mg/kg | Rat | Serum Triglyceride Lowering (in vivo) | [6] |
Off-Target Activity (GPCRs)
| Receptor | Parameter | Value | Assay Type | Reference |
| Histamine H1 Receptor | Kᵢ | 4.10 µM | Radioligand Binding Assay | [7] |
| Histamine H2 Receptor | Kᵢ | 6.33 µM | Radioligand Binding Assay | [7] |
Pharmacokinetic Properties
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 10% | Rat | Oral gavage | [6] |
| Half-life (t₁/₂) | 3.5 h | Rat | Oral gavage | [6] |
Cytotoxicity
| Cell Line | Parameter | Value | Reference |
| HCT116 | IC₅₀ | 6.9 µM | [4] |
| CT26 | IC₅₀ | 6.4 µM | [4] |
Signaling Pathways
Primary Signaling Pathway: FXR Activation
This compound, upon entering the cell, binds to the ligand-binding domain of FXR. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. A key target gene is the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This negative feedback loop is central to maintaining bile acid homeostasis.
Caption: Canonical FXR signaling pathway activated by this compound.
Off-Target Signaling: GPCR Modulation
Studies have revealed that this compound can interact with and modulate the activity of several GPCRs, most notably histamine receptors.[3][8] This FXR-independent signaling can lead to the activation of downstream pathways involving cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) mobilization, which can influence cellular processes such as apoptosis.[3][9] This off-target activity is an important consideration when interpreting experimental results, particularly at higher concentrations of the compound.
Caption: Off-target signaling of this compound via histamine receptors.
Experimental Protocols
FXR Transient Transfection and Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate FXR-mediated gene transcription.
Methodology:
-
Cell Culture: CV-1 cells are maintained in DMEM high glucose medium. For transfection, cells are plated in DMEM-F12 phenol-red-free medium containing 5% charcoal/dextran-treated fetal bovine serum.[4]
-
Transfection: Cells are co-transfected with an FXR expression vector (e.g., for human or mouse FXR), an FXR-responsive reporter plasmid containing FXREs upstream of a luciferase gene, and a control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) for normalization of transfection efficiency.
-
Treatment: Following transfection (typically 12-24 hours), the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: Luciferase activity is normalized to the control reporter activity. The fold induction relative to the vehicle control is calculated, and EC₅₀ values are determined by plotting the fold induction against the log of the compound concentration.
Caption: Workflow for a typical FXR reporter gene assay.
In Vitro Apoptosis Assay
This protocol is used to assess the pro-apoptotic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: HCT116 or CT26 cells are seeded in 6-well plates at a density of 3 x 10⁵ cells/well and allowed to adhere overnight.[4]
-
Treatment: The culture medium is replaced with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for 24 hours.[4]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 10-15 minutes in the dark, according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the vehicle control.
Conclusion
This compound is a foundational tool in the study of Farnesoid X Receptor biology. Its high potency and selectivity for FXR have enabled significant advances in understanding the receptor's role in metabolic homeostasis. However, researchers must remain cognizant of its potential for off-target effects at higher concentrations, which can be mediated through GPCRs. The data and protocols presented in this guide offer a comprehensive resource for the effective and informed use of this compound in a research setting. Careful experimental design, including appropriate dose-response studies and consideration of the cellular context, is essential for accurately interpreting the biological effects of this important chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Synthesis of (E)-GW4064: A Comprehensive Technical Guide
(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose homeostasis. Its discovery has provided a valuable chemical tool for elucidating the physiological functions of FXR and has spurred the development of FXR-targeted therapeutics for a range of metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of (E)-GW4064, intended for researchers, scientists, and drug development professionals.
Discovery and Development
(E)-GW4064 was first reported by Maloney et al. in 2000 as a result of a high-throughput screening campaign to identify non-steroidal agonists for FXR. The isoxazole-based scaffold of GW4064 represented a novel chemotype with high affinity and efficacy for the receptor. Subsequent studies have extensively characterized its pharmacological profile, revealing its potent activation of FXR and its downstream signaling pathways. However, it is important to note that GW4064 also exhibits off-target activity, notably as a modulator of several G protein-coupled receptors (GPCRs), including histamine and muscarinic receptors.[1] This necessitates careful interpretation of experimental results obtained using this compound.
Synthesis Pathway
The synthesis of (E)-GW4064, as described by Maloney et al., involves a multi-step sequence starting from readily available precursors. The key steps include the formation of the substituted isoxazole core, followed by the introduction of the stilbene moiety via a Wittig reaction, and concluding with the hydrolysis of the ester to the final carboxylic acid.
Biological Activity and Quantitative Data
(E)-GW4064 is a highly potent agonist of FXR. Its biological activity has been characterized in a variety of in vitro and in vivo models.
On-Target Activity: Farnesoid X Receptor (FXR)
| Parameter | Value | Species | Assay Type | Reference |
| EC50 | 65 nM | Human | Cell-based reporter assay | [2] |
| EC50 | 0.15 µM | Human | Cell-based mammalian one-hybrid assay | [1] |
Off-Target Activity: G Protein-Coupled Receptors (GPCRs)
GW4064 has been shown to interact with several GPCRs, which can contribute to its overall pharmacological effects.
| Receptor | Parameter | Value (µM) | Assay Type | Reference |
| Histamine H1 Receptor (H1R) | EC50 | 0.32 | NFAT-RE Luciferase Reporter Assay | [1] |
| Histamine H1 Receptor (H1R) | Ki | 4.10 | Radioligand Binding Assay | [1] |
| Histamine H2 Receptor (H2R) | Ki | 6.33 | Radioligand Binding Assay | [1] |
| Muscarinic M1 Receptor | Ki | 1.8 | Radioligand Binding Assay | [1] |
| Muscarinic M2 Receptor | Ki | 1.73 | Radioligand Binding Assay | [1] |
| Muscarinic M3 Receptor | Ki | 5.62 | Radioligand Binding Assay | [1] |
| Muscarinic M5 Receptor | Ki | 4.89 | Radioligand Binding Assay | [1] |
| Angiotensin II Type 1 Receptor (AT1R) | Ki | 0.94 | Radioligand Binding Assay | [1] |
Signaling Pathways
The primary mechanism of action of (E)-GW4064 is through the activation of FXR. Upon ligand binding, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in various metabolic processes.
Experimental Protocols
Radioligand Binding Assay for GPCRs
This protocol is a general representation based on the cited literature. Specific details may vary between laboratories and target receptors.
-
Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [3H]-pyrilamine for H1R) and varying concentrations of (E)-GW4064 in a suitable binding buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: The amount of radioactivity retained on the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Cells (e.g., MCF-7 or HEK293T) are seeded in 96-well plates at a predetermined density.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of (E)-GW4064 or vehicle control.
-
Incubation: Cells are incubated for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[1]
Conclusion
(E)-GW4064 remains a cornerstone tool for investigating the multifaceted roles of FXR in health and disease. Its well-defined synthesis and potent biological activity have been instrumental in advancing our understanding of nuclear receptor signaling. However, researchers must remain cognizant of its off-target effects to ensure the accurate interpretation of experimental outcomes. This guide provides a foundational understanding of (E)-GW4064, serving as a valuable resource for its application in biomedical research and drug discovery.
References
The Dual Signaling Cascades of GW4064: A Technical Guide to its FXR-Dependent and Independent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1] Widely utilized as a pharmacological tool to elucidate the physiological functions of FXR, recent studies have revealed that GW4064 also elicits cellular responses through FXR-independent mechanisms, primarily by modulating the activity of G protein-coupled receptors (GPCRs).[2][3] This guide provides an in-depth technical overview of the downstream signaling pathways activated by GW4064, delineating its canonical FXR-dependent actions from its non-canonical, off-target effects. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways to facilitate a comprehensive understanding of GW4064's molecular mechanisms.
Core Signaling Pathways: A Two-Pronged Mechanism of Action
The cellular effects of GW4064 can be broadly categorized into two distinct signaling pathways:
-
FXR-Dependent Signaling: This is the canonical and most well-characterized pathway, where GW4064 directly binds to and activates FXR, leading to the transcriptional regulation of a host of target genes involved in metabolic control.
-
FXR-Independent Signaling: This less-explored but significant pathway involves the interaction of GW4064 with various GPCRs, particularly histamine receptors, initiating a cascade of intracellular signaling events independent of FXR activation.[2][3]
FXR-Dependent Signaling Pathways
Upon binding to GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and translocates to the nucleus. This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[4]
Key Downstream Effects of FXR Activation:
-
Bile Acid Homeostasis: FXR activation is a central mechanism for the regulation of bile acid synthesis and transport. A primary target gene is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1][4] SHP, in turn, represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[1][5] Concurrently, FXR activation upregulates the expression of bile acid transporters such as the Bile Salt Export Pump (BSEP; ABCB11), Multidrug Resistance Protein 2 (MRP2; ABCC2), and Multidrug Resistance Protein 3 (MDR2/3), facilitating bile acid efflux from hepatocytes and protecting the liver from cholestatic injury.[1]
-
Lipid Metabolism: GW4064-mediated FXR activation influences lipid metabolism by inhibiting lipogenesis and promoting fatty acid oxidation. It suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[6] Additionally, FXR activation can enhance the activity of Peroxisome Proliferator-Activated Receptor α (PPARα), a major regulator of fatty acid oxidation.[6] In the context of diet-induced hepatic steatosis, GW4064 has been shown to reduce the expression of the lipid transporter CD36.[6][7]
-
Glucose Metabolism: Activation of FXR by GW4064 plays a significant role in maintaining glucose homeostasis. It has been demonstrated to lower blood glucose levels by repressing the expression of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[6][7][8] Furthermore, GW4064 treatment can enhance hepatic glycogen synthesis and storage.[8][9]
-
Inflammation and Macrophage Polarization: FXR activation by GW4064 exerts anti-inflammatory effects. In macrophages, it can promote a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype.[10][11] This is associated with increased expression of M2 markers and decreased production of pro-inflammatory cytokines.
-
Regulation of the αKlotho/βKlotho/FGFs Pathway: In the intestine, GW4064-induced FXR activation upregulates the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents).[12][13] FGF19 is a hormone that signals to the liver via the FGF receptor 4 (FGFR4) and its co-receptor βKlotho to repress bile acid synthesis. This enterohepatic signaling loop is crucial for maintaining bile acid homeostasis. GW4064 has also been shown to regulate the αKlotho/FGF23 and βKlotho/FGF21 pathways.[12][13]
-
Direct Gene Repression: While FXR is primarily known as a transcriptional activator, studies have shown that agonist-activated FXR can also directly repress the transcription of certain genes.[5]
Visualization of FXR-Dependent Signaling
FXR-Independent Signaling Pathways
Intriguingly, GW4064 has been shown to activate signaling pathways in cells lacking FXR, such as HEK293T cells.[2] This off-target activity is mediated by its interaction with several GPCRs, most notably histamine receptors H1, H2, and H4.[2][3]
Key Downstream Events of FXR-Independent Signaling:
-
GPCR Activation and G Protein Coupling: GW4064 functionally modulates histamine receptors, robustly activating H1 and H4 receptors while inhibiting H2 receptor signaling.[2][3] This leads to the activation of heterotrimeric G proteins, specifically Gαi/o and Gαq/11.[2]
-
Calcium Mobilization: Activation of the Gαq/11 pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2] This increase in intracellular Ca2+ activates the calmodulin-dependent phosphatase, calcineurin.
-
NFAT and CREB Activation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of NFAT-responsive genes.[2] The rise in intracellular Ca2+ can also lead to the activation of Ca2+-dependent adenylyl cyclases, resulting in the production of cyclic AMP (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates and activates the cAMP Response Element-Binding Protein (CREB).[2]
Visualization of FXR-Independent Signaling
Quantitative Data Summary
The following tables summarize the quantitative data associated with GW4064's activity from various studies.
Table 1: In Vitro Potency of GW4064 in FXR-Dependent and Independent Assays
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| Luciferase Reporter | FXR | HEK293 | EC50 | 30 nM | [14] |
| Luciferase Reporter | FXR | HepG2 | EC50 | 0.02 µM | [14] |
| Luciferase Reporter | CRE | HEK293 | EC50 | 0.012 µM | [2] |
| Luciferase Reporter | NFAT-RE | HEK293 | EC50 | 0.015 µM | [2] |
| cAMP Accumulation | Basal | HEK293 | EC50 | 0.241 µM | [2] |
| cAMP Accumulation | Forskolin-induced | HEK293 | IC50 | 0.07 µM | [2] |
Table 2: Effects of GW4064 on Gene Expression in In Vivo Models
| Gene | Tissue | Animal Model | Treatment | Fold Change | Reference |
| SHP | Liver | Rat | GW4064 (30 mg/kg) | ~15-fold increase | [1] |
| BSEP | Liver | Rat | GW4064 (30 mg/kg) | ~3-fold increase | [1] |
| MDR2 | Liver | Rat | GW4064 (30 mg/kg) | ~2.5-fold increase | [1] |
| CYP7A1 | Liver | Rat | GW4064 (30 mg/kg) | ~0.2-fold (Repression) | [1] |
| PEPCK | Liver | db/db mice | GW4064 | Significant decrease | [6] |
| G6Pase | Liver | db/db mice | GW4064 | Significant decrease | [6] |
| CD36 | Liver | HFD-fed mice | GW4064 (50 mg/kg) | ~0.63-fold (Repression) | [6][7] |
Detailed Experimental Protocols
FXR Luciferase Reporter Gene Assay
Objective: To quantify the activation of FXR by GW4064 in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cells are seeded in 24-well plates.
-
Cells are transiently transfected using a lipid-based transfection reagent (e.g., Lipofectamine) with the following plasmids:
-
An FXR expression vector (e.g., pCMX-hFXR).
-
An RXRα expression vector (e.g., pCMX-hRXRα).
-
A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., 3X-FXRE-Luc).
-
A control plasmid for normalization of transfection efficiency (e.g., a β-galactosidase or Renilla luciferase expression vector).
-
-
-
Compound Treatment:
-
Following transfection (typically 12-24 hours), the medium is replaced with fresh medium containing various concentrations of GW4064 or vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-hour incubation period, cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.
-
The luciferase activity is normalized to the activity of the control reporter.
-
-
Data Analysis:
-
The fold activation is calculated relative to the vehicle-treated control.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
-
Visualization of Luciferase Reporter Assay Workflow
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to GW4064, indicating GPCR activation.
Methodology:
-
Cell Culture and Dye Loading:
-
HEK293T cells are seeded in black-walled, clear-bottom 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye extrusion.
-
-
Baseline Fluorescence Measurement:
-
After dye loading, cells are washed to remove extracellular dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
-
Compound Addition and Signal Detection:
-
The plate reader's injection system adds a solution of GW4064 to the wells.
-
Fluorescence intensity is measured kinetically immediately before and after the addition of the compound.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Dose-response curves can be generated to determine the EC50 for calcium mobilization.
-
cAMP Measurement Assay
Objective: To quantify the effect of GW4064 on intracellular cAMP levels.
Methodology:
-
Cell Culture and Treatment:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For studying inhibition of adenylyl cyclase, cells can be stimulated with forskolin.
-
Cells are then treated with various concentrations of GW4064.
-
-
cAMP Quantification:
-
After treatment, cells are lysed.
-
The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The cAMP concentration in the samples is interpolated from the standard curve.
-
Data are typically normalized to the total protein concentration in the lysate.
-
EC50 or IC50 values are determined from dose-response curves.
-
Quantitative Real-Time PCR (qPCR)
Objective: To measure the relative expression levels of FXR target genes following GW4064 treatment.
Methodology:
-
Cell or Tissue Treatment:
-
Cells (e.g., HepG2) or animal tissues are treated with GW4064 or vehicle control for a specified time.
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the samples using a suitable method (e.g., TRIzol reagent).
-
The quality and quantity of RNA are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
The qPCR reaction is set up with the cDNA template, gene-specific primers for the target gene (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.
-
-
Data Analysis:
-
The amplification data is used to determine the cycle threshold (Ct) value for each gene.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
-
Western Blotting
Objective: To detect and quantify changes in the protein levels of downstream signaling molecules after GW4064 treatment.
Methodology:
-
Protein Extraction:
-
Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-SHP, anti-BSEP, anti-phospho-CREB).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
The signal is detected using a chemiluminescent substrate or by fluorescence imaging.
-
The band intensities are quantified using densitometry software.
-
Protein levels are typically normalized to a loading control (e.g., β-actin, GAPDH).
-
Conclusion
GW4064 is a multifaceted pharmacological agent whose biological effects are the result of at least two distinct signaling pathways. While its role as a potent FXR agonist is well-established, leading to the regulation of a wide array of genes involved in metabolism, the discovery of its FXR-independent, GPCR-mediated signaling adds a layer of complexity to the interpretation of experimental results. Researchers and drug development professionals should be mindful of these dual mechanisms of action when using GW4064 as a research tool or considering FXR as a therapeutic target. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for designing and interpreting studies aimed at further unraveling the intricate signaling networks modulated by GW4064. A thorough understanding of both its on-target and off-target effects is crucial for the continued exploration of FXR biology and the development of selective FXR modulators for the treatment of metabolic and inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic nuclear receptors coordinate energy metabolism to regulate Sox9+ hepatocyte fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Role of (E)-GW4064 in Hepatic Gene Regulation: A Technical Guide
(E)-GW4064, a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), plays a critical role in the transcriptional regulation of a complex network of genes within the liver. This document provides an in-depth technical overview of its mechanism of action, its impact on key metabolic pathways, and the experimental methodologies used to elucidate its function. This guide is intended for researchers, scientists, and drug development professionals working in the fields of metabolic disease, hepatology, and nuclear receptor signaling.
Core Mechanism of Action: FXR Activation
(E)-GW4064 functions as a synthetic ligand for FXR, a nuclear receptor highly expressed in the liver, intestine, kidneys, and adrenal glands.[1] FXR is an important sensor for bile acids, which are its natural endogenous ligands.[1] Upon binding by an agonist like GW4064, FXR undergoes a conformational change, leading to the recruitment of coactivator proteins and its binding to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2][3]
Regulation of Hepatic Gene Expression
The activation of FXR by (E)-GW4064 initiates a cascade of transcriptional events that collectively contribute to the regulation of several key metabolic pathways in the liver.
Bile Acid Metabolism
A primary function of FXR is the tight regulation of bile acid homeostasis. GW4064-mediated FXR activation leads to:
-
Repression of Bile Acid Synthesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), a transcriptional repressor.[2][4] SHP, in turn, inhibits the activity of key transcription factors, such as Liver Receptor Homolog-1 (LRH-1), which are required for the expression of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in the classical bile acid synthesis pathway.[2][3] This negative feedback loop is a cornerstone of FXR's protective role against cholestatic liver injury.
-
Promotion of Bile Acid Transport: GW4064 treatment increases the expression of genes involved in the transport of bile acids, including the Bile Salt Export Pump (BSEP) and the Multidrug Resistance Protein 2 (MDR2), also known as ABCB4.[2][5] This enhances the efflux of bile acids from hepatocytes, preventing their cytotoxic accumulation.
Lipid Metabolism
(E)-GW4064 exerts significant effects on hepatic lipid metabolism, contributing to the amelioration of conditions like hepatic steatosis.[1][6] Key regulatory actions include:
-
Reduction of Fatty Acid Uptake: Treatment with GW4064 has been shown to markedly reduce the expression of the lipid transporter CD36, thereby limiting the uptake of fatty acids by hepatocytes.[1][6]
-
Inhibition of Lipogenesis: While some studies suggest a limited direct effect on lipogenic gene expression, the overall impact of FXR activation is a reduction in hepatic lipid accumulation.[1]
-
Modulation of Triglyceride and Cholesterol Levels: Administration of GW4064 in animal models of diet-induced obesity leads to a significant reduction in hepatic triglyceride, free fatty acid, and cholesterol levels.[1]
Glucose Metabolism
FXR activation by (E)-GW4064 also plays a crucial role in maintaining glucose homeostasis.[1][7] Its effects include:
-
Repression of Gluconeogenesis: GW4064 treatment decreases the transcript levels of key gluconeogenic enzymes, Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[1][6][7] This contributes to the lowering of blood glucose levels.
-
Enhancement of Glycogen Synthesis: Studies have shown that GW4064 treatment can increase hepatic glycogen synthesis and storage, further contributing to its glucose-lowering effects.[7][8]
Inflammatory and Fibrotic Pathways
Beyond its metabolic regulatory roles, GW4064 has been demonstrated to attenuate hepatic inflammation.[1] In models of cholestasis, GW4064 treatment resulted in decreased inflammatory cell infiltration.[2] Furthermore, FXR activation can inhibit the activation of hepatic stellate cells, suggesting a potential anti-fibrotic role.[9]
Quantitative Data on (E)-GW4064 Activity
The following tables summarize key quantitative data from various studies investigating the effects of (E)-GW4064.
Table 1: In Vitro Activity of (E)-GW4064
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CV-1 | Luciferase Reporter | 65 nM | [10] |
| EC50 | HEK293T | Luciferase Reporter | 0.61 µM | [10] |
| EC50 (CRE Luciferase) | HEK293T | Luciferase Reporter | 0.012 µM | [11] |
| EC50 (NFAT-RE Luciferase) | HEK293T | Luciferase Reporter | 0.015 µM | [11] |
Table 2: Effects of (E)-GW4064 on Hepatic Gene Expression in Human Hepatocytes
| Gene | Treatment | Fold Change | Reference |
| CYP3A4 mRNA | 1 µM GW4064 (48h) | 75% decrease | [12] |
| SHP mRNA | 1 µM GW4064 (48h) | ~3-fold increase | [12] |
| ABCB4 mRNA | GW4064 | Dose-dependent increase | [5] |
Table 3: Effects of (E)-GW4064 on Gene Expression in Rodent Models
| Gene | Model | Treatment | Fold Change | Reference |
| PEPCK mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Significantly lowered | [1] |
| G6Pase mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Significantly lowered | [1] |
| CD36 mRNA | High-Fat Diet Mice | 50 mg/kg GW4064 | Markedly reduced | [1] |
| SHP mRNA | ANIT-treated Rats | 30 mg/kg GW4064 | Markedly induced | [2] |
| CYP7A1 mRNA | ANIT-treated Rats | 30 mg/kg GW4064 | Further decreased | [2] |
| DDAH1 mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent elevation | [13] |
| SHP mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent increase | [13] |
| G6Pase mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [13] |
| PEPCK mRNA | ZDF Rats | 3-30 mg/kg GW4064 | Dose-dependent decrease | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of (E)-GW4064.
In Vivo Animal Studies
-
Animal Models: C57BL/6 mice on a high-fat diet (HFD) or high-fat, high-cholesterol diet are commonly used to study metabolic effects.[1][6] Rat models of cholestasis, such as bile duct ligation (BDL) and α-naphthylisothiocyanate (ANIT) treatment, are employed to investigate hepatoprotective effects.[2][4]
-
Dosing Regimen: (E)-GW4064 is typically administered via intraperitoneal injection or oral gavage. A common dosage for mice is 50 mg/kg, administered twice weekly for several weeks.[1][6] For rats, a daily intraperitoneal injection of 30 mg/kg has been used.[2]
-
Sample Collection and Analysis: At the end of the study period, serum is collected for analysis of liver enzymes (ALT, AST), lipids, and glucose.[1][2] Liver tissue is harvested for histological analysis (H&E staining), lipid quantification, and gene expression analysis by real-time PCR.[1][6]
Cell Culture and In Vitro Assays
-
Cell Lines: Primary human hepatocytes, HepG2 (human hepatoma), and AML12 (mouse hepatocyte) cell lines are frequently used.[12][14][15]
-
Treatment: Cells are typically treated with (E)-GW4064 at concentrations ranging from the nanomolar to low micromolar range for various time points (e.g., 24-48 hours).[8][12]
-
Gene Expression Analysis: Total RNA is isolated from treated cells, and the expression of target genes is quantified using quantitative real-time PCR (qRT-PCR).[12][14]
-
Luciferase Reporter Assays: To assess the transcriptional activity of FXR, cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE-containing promoter.[10][16] Following treatment with GW4064, luciferase activity is measured as a readout of FXR activation.[17]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
-
Objective: To identify the genome-wide binding sites of FXR.
-
Methodology:
-
Hepatocytes or liver tissue are treated with (E)-GW4064 to activate FXR.
-
Proteins are cross-linked to DNA using formaldehyde.
-
Chromatin is isolated and sheared into smaller fragments.
-
An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes.[18][19]
-
The cross-links are reversed, and the associated DNA is purified.
-
The purified DNA fragments are sequenced using next-generation sequencing platforms.
-
Bioinformatic analysis is performed to map the sequences to the genome and identify enriched binding sites (peaks).[20][21]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of (E)-GW4064 in the liver.
Caption: (E)-GW4064 activates FXR, leading to the regulation of target genes.
Caption: Workflow for identifying FXR binding sites using ChIP-seq.
Conclusion
(E)-GW4064 is a powerful research tool and a prototype for therapeutic agents targeting FXR. Its ability to modulate a wide array of hepatic genes involved in bile acid, lipid, and glucose metabolism underscores the central role of FXR in maintaining metabolic homeostasis. The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel therapies for a range of metabolic and liver diseases.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. Hammerhead-type FXR agonists induce an eRNA FincoR that ameliorates nonalcoholic steatohepatitis in mice [elifesciences.org]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
The Cellular Journey of (E)-GW 4064: An In-depth Technical Guide on Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-GW 4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] While extensively used as a pharmacological tool to probe FXR function, the specific mechanisms governing its cellular uptake and subcellular localization remain largely uncharacterized in the scientific literature. This technical guide synthesizes the current understanding of GW 4064's biological actions, infers its likely cellular transport and distribution based on its physicochemical properties, and provides detailed, actionable experimental protocols for researchers to investigate its cellular journey. A comprehensive understanding of how GW 4064 enters cells and where it accumulates is critical for interpreting its biological effects, both on-target and off-target, and for the development of future FXR-targeted therapeutics.
Introduction: The Biological Significance of GW 4064
This compound has been instrumental in elucidating the physiological roles of FXR. As a non-steroidal isoxazole agonist, it mimics the action of endogenous bile acids, the natural ligands for FXR.[1] Activation of FXR by GW 4064 initiates a cascade of transcriptional regulation of target genes, leading to broad physiological effects.[3][4] However, emerging evidence also points to FXR-independent activities of GW 4064, including modulation of G protein-coupled receptors (GPCRs), which underscores the importance of understanding its cellular concentrations and distribution to dissect its full spectrum of biological activities.[5][6]
Known Cellular Targets and Signaling Pathways
The biological effects of GW 4064 are primarily mediated through its interaction with FXR, though significant off-target effects have been identified.
On-Target Effects: FXR-Dependent Signaling
Upon entering the cell and localizing to the nucleus, GW 4064 binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the recruitment of co-activators and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key FXR target genes regulated by GW 4064 include:
-
Bile Acid Metabolism: Upregulation of the Bile Salt Export Pump (BSEP), Multidrug Resistance Protein 2 (MRP2), and Multidrug Resistance Protein 3 (MDR3) to promote bile acid efflux from hepatocytes, and induction of the Small Heterodimer Partner (SHP) which in turn represses CYP7A1, the rate-limiting enzyme in bile acid synthesis.[3][4]
-
Lipid Metabolism: Regulation of genes involved in lipid homeostasis, such as apolipoprotein C-II, and reduction of fatty acid transporter CD36 expression.[7]
-
Glucose Metabolism: Improvement of insulin sensitivity and reduction of gluconeogenesis by decreasing the expression of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[7]
-
Inflammation: Attenuation of inflammatory responses, in part through the FXR/αKlotho/βKlotho/FGFs pathway.[8][9]
Off-Target Effects: FXR-Independent Signaling
Studies in FXR-deficient cells have revealed that GW 4064 can elicit biological responses through alternative mechanisms.[5] It has been shown to interact with multiple GPCRs, notably histamine receptors, activating H1 and H4 while inhibiting H2.[6] This can lead to:
-
Increased Intracellular Calcium ([Ca2+]): Activation of the Gq/11 pathway, leading to phospholipase C (PLC) activation and subsequent release of calcium from intracellular stores.[5][10]
-
cAMP Modulation: Activation of Gαi/o and Gαq/11 proteins can influence adenylyl cyclase activity and modulate cyclic AMP (cAMP) levels.[5]
-
Activation of Transcription Factors: Downstream of these signaling events, GW 4064 can induce the activation of transcription factors such as the Nuclear Factor of Activated T-cells (NFAT) and cAMP Response Element-Binding protein (CREB).[5][6]
Additionally, GW 4064 has been identified as an agonist for Estrogen Receptor-Related Receptors (ERRs), further expanding its range of potential cellular targets and effects.[11]
Cellular Uptake and Subcellular Localization: An Evidence-Based Postulation
Direct experimental data on the cellular uptake and subcellular distribution of GW 4064 is currently not available in the peer-reviewed literature. However, based on its chemical structure and known poor aqueous solubility, we can infer its likely mechanism of transport and localization.
Postulated Mechanism of Cellular Uptake: Passive Diffusion
Postulated Subcellular Localization
Given that its primary target, FXR, is a nuclear receptor, a significant fraction of intracellular GW 4064 is expected to localize to the nucleus . After diffusing across the plasma membrane into the cytoplasm, it is likely to traverse the nuclear envelope to engage with FXR. The existence of FXR-independent effects originating from plasma membrane receptors (GPCRs) suggests that a portion of GW 4064 may also be retained in the cytoplasm or associated with the plasma membrane and other membranous organelles like the endoplasmic reticulum .
Quantitative Data Summary
As there is no direct quantitative data on the cellular uptake and localization of GW 4064, this section summarizes key quantitative parameters related to its biological activity.
| Parameter | Value | Cell Line/System | Reference |
| FXR Agonism (EC50) | 65 nM | CV-1 | [12] |
| 80 nM (mouse FXR) | CV-1 | [2] | |
| 90 nM (human FXR) | CV-1 | [2] | |
| In Vivo Efficacy (ED50) | 20 mg/kg | Fischer rats (serum triglyceride lowering) | [2] |
| Oral Bioavailability | 10% | Rats | [2] |
| Half-life (t1/2) | 3.5 h | Rats | [2] |
Proposed Experimental Protocols for Investigating Cellular Uptake and Localization
To address the current knowledge gap, the following experimental workflows are proposed.
Protocol 1: Quantification of Cellular Uptake using LC-MS/MS
This protocol aims to quantify the intracellular concentration of GW 4064 over time.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, HEK293T) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with a defined concentration of GW 4064 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells directly in the well using a known volume of lysis buffer (e.g., methanol with an internal standard).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of GW 4064.
-
Generate a standard curve using known concentrations of GW 4064.
-
Analyze the cell lysates and quantify the intracellular concentration of GW 4064.
-
-
Data Normalization:
-
In parallel wells, determine the cell number or total protein concentration for each time point.
-
Normalize the amount of intracellular GW 4064 to the cell number or protein concentration.
-
Protocol 2: Visualization of Subcellular Localization using Confocal Microscopy
This protocol requires a fluorescently labeled version of GW 4064 to visualize its distribution within the cell. A potential approach would be to synthesize a derivative of GW 4064 with a fluorescent tag (e.g., BODIPY or a rhodamine dye), similar to the development of the fluorescent probe DY246.[3]
Methodology:
-
Synthesis: Synthesize and purify a fluorescently labeled GW 4064 analog. Validate that the fluorescent tag does not significantly alter its biological activity (FXR agonism).
-
Cell Culture: Plate cells on glass-bottom dishes suitable for confocal microscopy.
-
Treatment: Treat cells with the fluorescent GW 4064 analog.
-
Organelle Staining: Co-stain the cells with fluorescent markers for specific organelles:
-
Nucleus: Hoechst 33342 or DAPI.
-
Mitochondria: MitoTracker Red CMXRos.
-
Endoplasmic Reticulum: ER-Tracker Green.
-
Plasma Membrane: Wheat Germ Agglutinin (WGA) conjugated to a fluorophore.
-
-
Live-Cell Imaging:
-
Perform live-cell imaging using a confocal microscope to observe the dynamic localization of the fluorescent analog over time.
-
Acquire multi-channel images to assess co-localization with organelle markers.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the co-localization between the fluorescent GW 4064 signal and the different organelle markers (e.g., by calculating Pearson's correlation coefficient).
-
References
- 1. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular Fractionation Enables Assessment of Nucleotide Sugar Donors Inside the Golgi Apparatus as a Prerequisite for Unraveling Culture Impacts on Glycoforms of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uptake and subcellular distribution of radiolabeled polymersomes for radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Modulation of G-Protein Coupled Receptors by the Farnesoid X Receptor Agonist GW4064: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW4064 is a potent, non-steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. Due to its high affinity and selectivity for FXR, GW4064 has been widely used as a pharmacological tool to investigate the physiological functions of this receptor. However, emerging evidence reveals that GW4064 exhibits off-target effects, notably interacting with and modulating the activity of several G-protein coupled receptors (GPCRs). This guide provides a comprehensive technical overview of these off-target activities, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers in interpreting experimental results and designing future studies.
Quantitative Data Summary
The off-target interactions of GW4064 with various GPCRs have been quantified through radioligand binding and functional assays. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of GW4064 at these receptors.
Table 1: Radioligand Binding Affinities of GW4064 for Off-Target GPCRs
| Receptor Subtype | Radioligand | IC50 (µM) | Ki (µM) |
| Angiotensin II Receptor AT1R | [³H]Angiotensin II | 1.03 | 0.94 |
| Muscarinic Acetylcholine Receptor M1 | [³H]Pirenzepine | 7.33 | 1.8 |
| Muscarinic Acetylcholine Receptor M2 | [³H]AF-DX 384 | 4.11 | 1.73 |
| Muscarinic Acetylcholine Receptor M3 | [³H]4-DAMP | 11.6 | 5.62 |
| Muscarinic Acetylcholine Receptor M5 | [³H]4-DAMP | 7.9 | 4.89 |
| Histamine Receptor H1 | [³H]Mepyramine | 8.58 | 4.10 |
| Histamine Receptor H2 | [³H]Tiotidine | 7.74 | 6.33 |
Data sourced from Singh et al., 2014.[1]
Table 2: Functional Activity of GW4064 on Histamine Receptors
| Receptor | Assay | Effect | IC50 / EC50 (µM) |
| H1 | NFAT-RE Luciferase | Agonist | EC50: 0.32 (in H1R-transfected HEK cells) |
| H2 | cAMP Accumulation | Inhibitor | IC50: 3.8 (basal), 0.78 (with amthamine) |
| H4 | cAMP Accumulation | Agonist | EC50: 0.000742 |
Data sourced from Singh et al., 2014.[1][2]
Signaling Pathways Modulated by GW4064 Off-Target Effects
Studies have shown that GW4064 can activate Gαi/o and Gq/11 G-protein signaling pathways independently of FXR.[1] This activation leads to downstream events such as the modulation of intracellular calcium levels and cAMP accumulation.
Gq/11 Signaling Pathway
The activation of Gq/11-coupled receptors by GW4064 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. While extensively utilized as a chemical tool to probe FXR biology, emerging evidence has revealed that GW4064 also exhibits significant off-target activity towards the Estrogen-Related Receptors (ERRs). This technical guide provides an in-depth analysis of the interaction between (E)-GW4064 and the three ERR isoforms (ERRα, ERRβ, and ERRγ), compiling quantitative data, detailing experimental methodologies for assessing these interactions, and visualizing the relevant signaling pathways. Understanding this polypharmacology is crucial for the accurate interpretation of studies employing GW4064 and for the development of more selective nuclear receptor modulators.
Quantitative Data Summary
(E)-GW4064 has been identified as an agonist for all three Estrogen-Related Receptor isoforms. The following table summarizes the available quantitative data on the potency of GW4064 for ERRα and ERRγ based on luciferase reporter assays. While agonist activity has been confirmed for ERRβ through mammalian two-hybrid assays, a specific EC50 value has not been reported in the reviewed literature. No direct binding affinity data (Ki) for GW4064 with any of the ERR isoforms were found.
| Ligand | Receptor | Assay Type | Cell Line | EC50 (nM) | Reference |
| (E)-GW4064 | ERRα | Gal4-LBD Luciferase Reporter | Cos-7 | 17.46 | [1] |
| (E)-GW4064 | ERRγ | Gal4-LBD Luciferase Reporter | Cos-7 | 13.32 | [1] |
| (E)-GW4064 | ERRβ | Mammalian Two-Hybrid | - | Agonist activity confirmed, but EC50 not determined | [1] |
Experimental Protocols
The characterization of (E)-GW4064's interaction with ERRs has been primarily achieved through cell-based assays that measure the transcriptional activity of the receptor in the presence of the compound. Below are detailed methodologies for three key experimental approaches.
GAL4-ERR LBD Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate the ligand-binding domain (LBD) of an ERR isoform.
Principle: The ERR-LBD is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimeric protein is co-expressed with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). Ligand binding to the ERR-LBD induces a conformational change that promotes the recruitment of coactivators, leading to the transcription of the luciferase gene. The resulting luminescence is proportional to the activation of the receptor.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293 or Cos-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are seeded in 96-well plates at a density of approximately 30,000 cells per well one day prior to transfection.
-
On the day of transfection, cells are co-transfected with three plasmids using a lipid-based transfection reagent (e.g., Lipofectamine):
-
An expression vector for the GAL4-DBD fused to the ERR-LBD (pFA-CMV-ERRα-LBD, pFA-CMV-ERRβ-LBD, or pFA-CMV-ERRγ-LBD).
-
A reporter vector containing multiple copies of the GAL4 UAS upstream of a minimal promoter driving a firefly luciferase gene (e.g., pFR-Luc).
-
A control vector constitutively expressing Renilla luciferase (e.g., pRL-SV40) to normalize for transfection efficiency.
-
-
The transfection mixture is incubated with the cells for 4-6 hours, after which the medium is replaced with fresh culture medium.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of (E)-GW4064 or a vehicle control (e.g., DMSO).
-
The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Cells are incubated with the compound for 16-24 hours.
-
-
Luminescence Measurement:
-
The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
The activities of both firefly and Renilla luciferases are measured sequentially in a luminometer using a dual-luciferase reporter assay system.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the compound concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mammalian Two-Hybrid Assay
This assay assesses the ligand-dependent interaction between an ERR and a transcriptional coactivator.
Principle: The ERR-LBD is fused to the GAL4-DBD ("bait"), and a coactivator protein (e.g., PGC-1α) is fused to a strong transcriptional activation domain, such as VP16 ("prey"). These two constructs are co-expressed with a GAL4-responsive luciferase reporter. If the ligand promotes the interaction between the ERR-LBD and the coactivator, the VP16 activation domain is brought into proximity of the promoter, leading to robust transcription of the luciferase gene.
Detailed Methodology:
-
Plasmid Constructs:
-
Bait plasmid: GAL4-DBD fused to the ERR-LBD (e.g., pBIND-ERR-LBD).
-
Prey plasmid: VP16 activation domain fused to a coactivator protein (e.g., pACT-PGC-1α).
-
Reporter plasmid: GAL4 UAS-driven firefly luciferase reporter (e.g., pG5luc).
-
Internal control: Constitutively expressed Renilla luciferase vector.
-
-
Transfection and Treatment:
-
HEK293T cells are seeded in 96-well plates and co-transfected with the four plasmids described above.
-
After 24 hours, cells are treated with various concentrations of (E)-GW4064 or vehicle control.
-
-
Lysis and Luminescence Reading:
-
After a 16-24 hour incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated.
-
An increase in this ratio in the presence of the compound indicates that it promotes the interaction between the ERR and the coactivator.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a biochemical assay that directly measures the ligand-induced interaction between a purified ERR-LBD and a coactivator-derived peptide.
Principle: The assay utilizes a purified, GST-tagged ERR-LBD and a fluorescently labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., fluorescein-labeled PGC-1α peptide). A terbium-labeled anti-GST antibody serves as the FRET donor, which binds to the ERR-LBD. If the ligand induces the binding of the coactivator peptide (the FRET acceptor) to the ERR-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. The long-lived fluorescence of terbium allows for a time-gated measurement, which reduces background fluorescence.
Detailed Methodology:
-
Reagents:
-
Purified GST-tagged ERR-LBD (ERRα, ERRβ, or ERRγ).
-
Fluorescein-labeled coactivator peptide (e.g., from PGC-1α or SRC-1).
-
Terbium-labeled anti-GST antibody.
-
Assay buffer.
-
(E)-GW4064 serially diluted in assay buffer.
-
-
Assay Procedure (in a 384-well plate):
-
Add the test compound ((E)-GW4064) or vehicle to the assay wells.
-
Add the GST-ERR-LBD to the wells and incubate for a short period to allow for ligand binding.
-
Add a pre-mixed solution of the fluorescein-labeled coactivator peptide and the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours in the dark to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
The reader is set to excite the terbium donor (e.g., at 340 nm) and measure the emission from both the terbium donor (e.g., at 495 nm) and the fluorescein acceptor (e.g., at 520 nm) after a time delay (e.g., 100 µs).
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
-
The ratio is plotted against the ligand concentration to generate a dose-response curve and determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the Estrogen-Related Receptors and the experimental workflows for assessing ligand interactions.
ERRα Signaling Pathway
Caption: Simplified ERRα signaling pathway.
ERRγ Signaling Pathway
Caption: Simplified ERRγ signaling pathway.
Luciferase Reporter Assay Workflow
Caption: Workflow for a luciferase reporter assay.
Conclusion
The synthetic FXR agonist (E)-GW4064 also functions as a potent agonist for the estrogen-related receptors, particularly ERRα and ERRγ. This off-target activity is important to consider when interpreting data from studies using GW4064 as a selective FXR probe. The experimental protocols detailed in this guide provide a framework for researchers to independently verify and further characterize the interaction of GW4064 and other small molecules with the ERR family of nuclear receptors. A thorough understanding of the signaling pathways of these receptors is essential for elucidating their roles in health and disease and for the development of novel therapeutics targeting these pathways. Future work should aim to quantify the agonist activity of GW4064 on ERRβ and to determine the direct binding affinities for all three isoforms to provide a more complete picture of its molecular pharmacology.
References
Foundational Research on (E)-GW4064 as a Farnesoid X Receptor (FXR) Agonist: A Technical Guide
Introduction
(E)-3-(2-(2-Chloro-4-((3-(2,6-dichlorophenyl)-5-(isopropyl)isoxazol-4-yl)methoxy)phenyl)vinyl)benzoic acid, commonly known as GW4064, is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR). FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a non-steroidal agonist, GW4064 has been instrumental in elucidating the physiological functions of FXR and has served as a valuable tool in preclinical studies for various metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the foundational research on GW4064, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols for its evaluation.
Mechanism of Action
GW4064 binds to the ligand-binding domain of FXR, inducing a conformational change that promotes the recruitment of coactivator proteins and the dissociation of corepressors. This activated FXR complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various metabolic pathways.
A key target gene of FXR is the Small Heterodimer Partner (SHP), a transcriptional repressor that in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By inducing SHP, GW4064 effectively suppresses bile acid production, a central mechanism in maintaining bile acid homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational in vitro and in vivo studies on GW4064.
Table 1: In Vitro Activity of GW4064
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | CV-1 | Luciferase Reporter Assay | 65 nM | [1] |
| CV-1 (mouse FXR) | Luciferase Reporter Assay | 80 nM | [2] | |
| CV-1 (human FXR) | Luciferase Reporter Assay | 90 nM | [2] | |
| HEK-293T | Mammalian One-Hybrid | 0.15 µM | [3] | |
| - | Cell-free SRC1 Recruitment | 0.015 µM | ||
| - | Cell-free TIF-2 Recruitment | 0.070 µM | ||
| IC50 | HCT116 cells | Cell Viability | 6.9 µM | [4] |
| CT26 cells | Cell Viability | 6.4 µM | [4] |
Table 2: In Vivo Effects of GW4064 in Rodent Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Rats | 20 mg/kg (oral gavage) | 7 days | ED50 for lowering serum triglycerides | [2] |
| C57BL/6 Mice (High-Fat Diet) | 50 mg/kg (i.p., twice weekly) | 6 weeks | Suppressed weight gain, repressed hepatic steatosis, lowered liver triglyceride and free fatty acid levels. | [3] |
| db/db Mice | Oral gavage | 11 days | Significantly lowered blood glucose, plasma triglyceride, and cholesterol levels. | [5] |
| Rats (Bile Duct Ligation) | 30 mg/kg | - | Significant reductions in serum ALT, AST, and LDH. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of GW4064's effects.
In Vitro FXR Activation: Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).
a. Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Expression plasmid for human FXR (e.g., pCMX-hFXR)
-
Reporter plasmid containing multiple FXREs upstream of a minimal promoter driving a luciferase gene (e.g., pGL4.13[luc2/SV40])
-
Transfection reagent (e.g., Lipofectamine 2000)
-
GW4064 stock solution (e.g., 10 mM in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of GW4064 (e.g., from 1 nM to 10 µM) or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Plot the fold induction of luciferase activity against the log concentration of GW4064 and determine the EC50 value using a non-linear regression curve fit.
In Vivo Evaluation of GW4064 in a Diet-Induced Obesity Mouse Model
This protocol describes the evaluation of GW4064's effects on metabolic parameters in mice fed a high-fat diet.
a. Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
GW4064
-
Vehicle (e.g., corn oil or 0.5% carboxymethylcellulose)
-
Equipment for oral gavage or intraperitoneal injection
-
Metabolic cages for food and water intake monitoring
-
Blood collection supplies
-
Kits for measuring plasma triglycerides, cholesterol, and glucose
b. Protocol:
-
Acclimation: Acclimate mice to individual housing for one week with free access to standard chow and water.
-
Diet Induction: Switch the diet of the experimental group to a high-fat diet for a period of 8-12 weeks to induce obesity and metabolic syndrome. A control group should remain on the standard chow diet.
-
Grouping and Treatment: Randomly assign the HFD-fed mice to two groups: a vehicle control group and a GW4064 treatment group. Administer GW4064 (e.g., 10-50 mg/kg body weight) or vehicle daily via oral gavage or intraperitoneal injection for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight, food intake, and water intake regularly (e.g., weekly).
-
Metabolic Testing: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
Sample Collection: At the end of the study, collect blood samples for the analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and glucose. Euthanize the mice and collect tissues (liver, adipose tissue, intestine) for histological analysis and gene expression studies.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.
Visualizations
FXR Signaling Pathway
References
- 1. Chronic Activation of FXR in Transgenic Mice Caused Perinatal Toxicity and Sensitized Mice to Cholesterol Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
The In Vivo Physiological Effects of GW4064: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the physiological effects of the synthetic farnesoid X receptor (FXR) agonist, GW4064, in various in vivo models. GW4064 has been instrumental in elucidating the multifaceted roles of FXR in regulating lipid and glucose metabolism, inflammatory responses, and hepatobiliary function. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Physiological Effects of GW4064
GW4064 is a potent and selective non-steroidal agonist for the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] Activation of FXR by GW4064 initiates a cascade of transcriptional events that collectively impact several physiological processes.
Regulation of Lipid Metabolism
In vivo studies consistently demonstrate the significant role of GW4064 in modulating lipid homeostasis, particularly in the context of diet-induced obesity and hepatic steatosis.
-
Reduction of Hepatic Steatosis: Treatment with GW4064 has been shown to significantly repress high-fat diet (HFD)-induced hepatic steatosis.[1][2] This is evidenced by a marked reduction in liver triglyceride and free fatty acid levels.[1][2]
-
Modulation of Gene Expression: The lipid-lowering effect is partly attributed to the downregulation of the fatty acid translocase CD36, a key transporter of fatty acids into hepatocytes.[1][2]
-
Serum Lipid Profile: GW4064 treatment also improves the serum lipid profile by significantly lowering triglyceride and cholesterol concentrations.[1]
Control of Glucose Homeostasis
GW4064 plays a crucial role in maintaining glucose balance, particularly under conditions of insulin resistance.
-
Improved Glucose Tolerance: In diet-induced obese and diabetic mouse models, GW4064 administration leads to improved glucose tolerance, as demonstrated by a quicker clearance of intraperitoneally injected glucose.[1]
-
Suppression of Hepatic Gluconeogenesis: This effect is mediated by the transcriptional repression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[1][2]
-
Amelioration of Hyperinsulinemia: Treatment with GW4064 has been observed to alleviate diet-induced hyperinsulinemia.[1]
Anti-inflammatory and Hepatoprotective Effects
GW4064 exhibits potent anti-inflammatory and hepatoprotective properties in various models of liver injury.
-
Attenuation of Hepatic Inflammation: In models of non-alcoholic fatty liver disease (NAFLD) and lipopolysaccharide (LPS)-induced inflammation, GW4064 attenuates hepatic inflammation.[1][3] This is characterized by reduced expression of macrophage markers and pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]
-
Protection against Cholestasis: In rat models of both intra- and extrahepatic cholestasis, GW4064 treatment significantly reduces serum markers of liver damage, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and lactate dehydrogenase (LDH).[5] Histological analysis reveals decreased necrosis, inflammatory cell infiltration, and bile duct proliferation.[5]
-
Regulation of Bile Acid Synthesis: The protective effects in cholestasis are linked to the repression of bile acid biosynthetic genes and the induction of genes involved in bile acid transport.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of GW4064 treatment in various in vivo models as reported in the literature.
Table 1: Effect of GW4064 on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD + DMSO) | GW4064 (HFD + GW4064) | Fold Change / % Change | p-value | Reference |
| Body Weight Gain (g) | ~15 g | ~8.5 g | ~43% decrease | <0.05 | [1][6] |
| Hepatic Triglycerides (mg/g liver) | ~60 | ~30 | ~50% decrease | <0.01 | [1] |
| Hepatic Free Fatty Acids (nmol/mg protein) | ~25 | ~15 | ~40% decrease | <0.01 | [1] |
| Serum Triglycerides (mg/dL) | ~100 | ~60 | ~40% decrease | <0.01 | [1] |
| Serum Cholesterol (mg/dL) | ~220 | ~160 | ~27% decrease | <0.01 | [1] |
| Fasting Blood Glucose (mg/dL) | ~195 | ~160 | ~18% decrease | <0.05 | [1] |
| Fasting Insulin (ng/mL) | ~2.5 | ~1.5 | ~40% decrease | <0.05 | [1] |
Table 2: Effect of GW4064 on Hepatic Gene Expression in HFD-Fed Mice
| Gene | Control (HFD + DMSO) | GW4064 (HFD + GW4064) | Fold Change | p-value | Reference |
| CD36 | 1.0 | ~0.4 | ~2.5-fold decrease | <0.01 | [1] |
| PEPCK | 1.0 | ~0.5 | ~2-fold decrease | <0.05 | [1] |
| G6Pase | 1.0 | ~0.6 | ~1.7-fold decrease | <0.05 | [1] |
Table 3: Effect of GW4064 on Serum Markers in a Rat Model of ANIT-Induced Cholestasis
| Parameter | Control (ANIT + Vehicle) | GW4064 (ANIT + GW4064) | % Decrease | p-value | Reference |
| Serum ALT (U/L) | ~400 | ~100 | ~75% | <0.05 | [5] |
| Serum AST (U/L) | ~1200 | ~300 | ~75% | <0.05 | [5] |
| Serum LDH (U/L) | ~4000 | ~1000 | ~75% | <0.05 | [5] |
| Serum Bilirubin (mg/dL) | ~5 | ~2 | ~60% | <0.05 | [5] |
Table 4: Effect of GW4064 on Inflammatory Cytokine Expression in LPS-Treated Mice
| Cytokine (mRNA) | Control (LPS + Vehicle) | GW4064 (LPS + GW4064) | Fold Change | p-value | Reference |
| TNF-α | 1.0 | ~0.4 | ~2.5-fold decrease | <0.05 | [3] |
| IL-6 | 1.0 | ~0.3 | ~3.3-fold decrease | <0.05 | [3] |
| IL-1β | 1.0 | ~0.5 | ~2-fold decrease | <0.05 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Animal Models and GW4064 Administration
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Animals: C57BL/6 mice, typically male, 15 weeks old at the start of the study.[2]
-
Diet: A high-fat diet (e.g., 45-60% kcal from fat) is provided ad libitum for a period of 6 to 12 weeks.[2][7]
-
GW4064 Administration: GW4064 is typically dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) or corn oil.[2][5] It is administered via intraperitoneal (i.p.) injection at a dosage of 30-50 mg/kg body weight, twice weekly or daily for the duration of the study.[2][8]
-
-
LPS-Induced Inflammation Model:
-
ANIT-Induced Cholestasis Model:
-
Animals: Adult male Sprague-Dawley rats.
-
Procedure: A single oral dose of α-naphthylisothiocyanate (ANIT) in olive oil (e.g., 50 mg/kg) is administered to induce intrahepatic cholestasis.[5]
-
GW4064 Treatment: GW4064 (e.g., 30 mg/kg in corn oil) is administered intraperitoneally once daily for a period of 4 days, starting before the ANIT administration.[5]
-
Metabolic Assessments
-
Glucose Tolerance Test (GTT):
-
Serum Lipid Analysis:
-
Collect blood via cardiac puncture or tail vein into serum separator tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.
-
Measure serum triglyceride and total cholesterol concentrations using commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.
-
Gene Expression Analysis (Real-Time PCR)
-
RNA Extraction: Isolate total RNA from frozen liver tissue (~30-50 mg) using TRIzol reagent or a similar RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix and a real-time PCR detection system.
-
Cycling Conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Primer Sequences (Mouse):
-
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| FXR (Nr1h4) | AGGAGGAGTGGATAGAGAGAAACG | TCATACATCCCATCATAGCAATCA |
| SHP (Nr0b2) | GCTGTCTGGAGTCCTCTTCAGC | TGTCCGAAGAGATCTCACAGGA |
| CD36 | GCTTGCAACTGTCAGCACAT | GCCTTGCTGTAGCCAAGAAC[10] |
| PEPCK (Pck1) | ATCATCTTTGGTGGCCGTAG | GTCGATGATCTTGCCCTTGT |
| G6Pase (G6pc) | CCTGGTGAAGATCTCAGACTCAGA | TACCAGCCCCATCATAAAGATG |
| TNF-α | ATGGATCTCAAAGACAACCAACTAG | ACGGCAGAGAGGAGGTTGACTT[10] |
| IL-6 | AACCACGGCCTTCCCTACTT | TCTGTTGGGAGTGGTATCCTCTGT[10] |
| β-actin | TGTCCACCTTCCAGCAGATGT | AGCTCAGTAACAGTCCGCCTAGA[10] |
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as β-actin.
Protein Expression Analysis (Western Blot)
-
Protein Extraction: Homogenize frozen liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Anti-CD36: (e.g., 1:1000 dilution)
-
Anti-FXR: (e.g., 1:1000 dilution)
-
Anti-β-actin (loading control): (e.g., 1:5000-1:15000 dilution)[11]
-
-
Wash and incubate with HRP-conjugated secondary antibodies (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Histological Analysis
-
Hematoxylin and Eosin (H&E) Staining:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed in paraffin and cut 5 µm sections.
-
Deparaffinize, rehydrate, and stain with hematoxylin and eosin for visualization of general liver morphology and inflammation.
-
-
Oil Red O Staining for Neutral Lipids:
-
Embed fresh liver tissue in OCT compound and freeze.
-
Cut 8-10 µm cryosections.[12]
-
Fix sections in 10% formalin for 10 minutes.[12]
-
Rinse with water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[13]
-
Differentiate in 60% isopropanol and rinse with water.
-
Counterstain with hematoxylin.[12]
-
Mount with an aqueous mounting medium. Lipids will appear as red droplets.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by GW4064 and a typical experimental workflow for its in vivo evaluation.
Caption: Signaling pathway of GW4064 via FXR activation.
Caption: Typical experimental workflow for in vivo GW4064 studies.
Caption: Logical relationships of GW4064's physiological effects.
References
- 1. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Tolerance Test in Mice [bio-protocol.org]
- 10. Item - Sequences of the primers used in real-time PCR of the mouse tissue. - Public Library of Science - Figshare [plos.figshare.com]
- 11. beta Actin Polyclonal Antibody (20536-1-AP) [thermofisher.com]
- 12. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 13. researchgate.net [researchgate.net]
Methodological & Application
(E)-GW4064: A Comprehensive Guide for Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(E)-GW4064 is a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[1][2] While extensively used to probe FXR function, it is critical for researchers to be aware of its off-target effects, which include modulation of G protein-coupled receptors (GPCRs).[3][4] This document provides detailed protocols and application notes for the use of (E)-GW4064 in a variety of in vitro cell-based assays to facilitate research into its mechanism of action and therapeutic potential.
Mechanism of Action
Primarily, (E)-GW4064 binds to FXR, inducing a conformational change that leads to the recruitment of coactivators and subsequent regulation of target gene expression.[5] A key downstream target is the small heterodimer partner (SHP), which in turn inhibits the expression of genes involved in bile acid synthesis.[5][6] However, studies have revealed that GW4064 can also exert FXR-independent effects by interacting with multiple GPCRs, including histamine receptors H1, H2, and H4.[3][4] This can lead to the activation of downstream signaling pathways involving intracellular calcium (Ca2+) mobilization and cyclic AMP (cAMP) production.[3][4] Furthermore, GW4064 has been shown to activate the MAPK signaling pathway.[7]
Data Presentation
The following tables summarize quantitative data for (E)-GW4064 in various cell lines and assays.
Table 1: Potency of (E)-GW4064 in Functional Assays
| Cell Line | Assay Type | Effect | EC50 / IC50 | Reference |
| CV-1 | FXR Luciferase Reporter Assay | Agonist activity at human FXR | 65 nM | [1] |
| HEK293 | FXR GAL4 Transactivation Assay | Agonist activity at FXR | 70 nM | [1] |
| HEK cells | cAMP Accumulation (Basal) | Enhancement of basal cAMP level | 241 nM (EC50) | [3] |
| HEK cells | cAMP Accumulation (Forskolin-induced) | Suppression of forskolin-induced cAMP | 70 nM (IC50) | [3] |
| HCT116 | Cell Viability | Inhibition of cell proliferation | 6.9 µM (IC50) | [7] |
| CT26 | Cell Viability | Inhibition of cell proliferation | 6.4 µM (IC50) | [7] |
Table 2: Exemplary Concentrations and Incubation Times for In Vitro Studies
| Cell Line | Application | Concentration(s) | Incubation Time | Reference |
| MCF-7, HEK | Cell Viability (MTT Assay) | 5 µM | 24 or 48 hours | [3] |
| HEK 293 | Calcineurin Activity Assay | 1 µM | 30 minutes | [8] |
| HEK cells | CREB Phosphorylation | 1 µM | Various time points | [3] |
| HCT116, CT26 | Western Blot (MAPK pathway) | Not specified | 48 hours | [7] |
| Primary Human Hepatocytes | Gene Expression Analysis | 1 µM | 12 or 48 hours | [9][10] |
| BNL CL.2 | Lipid Accumulation | 1, 2.5, 5, 10 µM | 24 hours | [5][6] |
| HK-2 | mRNA Level Inhibition | 4 µM | Not specified | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies investigating GW4064-induced cell death.[3][5]
Materials:
-
Target cells (e.g., MCF-7, HEK)
-
96-well plates
-
Complete cell culture medium
-
(E)-GW4064 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.[3][5]
-
Prepare serial dilutions of GW4064 in complete cell culture medium. A vehicle control (e.g., 0.1% DMSO) should be included.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GW4064 or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).[3][5]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Luciferase Reporter Gene Assay for FXR Activation
This protocol is based on methods used to assess the potency of GW4064 on FXR.[1]
Materials:
-
Host cells (e.g., CV-1, HEK293T)
-
FXR expression vector
-
FXR-responsive luciferase reporter plasmid (e.g., containing FXREs)
-
Transfection reagent (e.g., FuGENE® 6)
-
Cell culture medium (phenol red-free for luciferase assays)
-
(E)-GW4064 stock solution (in DMSO)
-
Luciferase assay reagent
Procedure:
-
Co-transfect host cells with the FXR expression vector and the FXRE-luciferase reporter plasmid. A control plasmid (e.g., pBluescript) can be included.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
Treat the cells with various concentrations of GW4064 or vehicle control (DMSO) for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.
Protocol 3: Western Blot Analysis for Protein Expression
This protocol is a general guideline for assessing changes in protein expression or phosphorylation status upon GW4064 treatment.
Materials:
-
Cells treated with GW4064
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., phospho-CREB, phospho-ERK1/2, PD-L1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of GW4064 for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by (E)-GW4064 and a general experimental workflow.
Caption: Signaling pathways activated by (E)-GW4064.
Caption: General experimental workflow for cell-based assays with (E)-GW4064.
Important Considerations
-
Solubility: (E)-GW4064 is soluble in DMSO.[5] Ensure that it is fully dissolved before preparing working solutions in cell culture medium to avoid precipitation. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to minimize solvent toxicity.[5]
-
Controls: Always include a vehicle control (DMSO) in all experiments.[5] For reporter gene assays, a positive control (a known FXR agonist) can be beneficial.[5]
-
Off-Target Effects: Be mindful of the potential for FXR-independent effects, especially when interpreting data from cells with low or no FXR expression. Consider using FXR-knockdown or knockout cells as controls to distinguish between FXR-dependent and -independent mechanisms.
-
Cell Line Specificity: The effects of GW4064 can be cell-type specific. It is essential to validate the expression of FXR and other potential targets in the chosen cell line. For instance, MCF-7 breast cancer cells have been reported to not express FXR.[3][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 10. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of GW4064 for HepG2 Cell Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of GW4064, a potent and selective farnesoid X receptor (FXR) agonist, for treating the human hepatoma cell line, HepG2. This document includes detailed experimental protocols, a summary of effective concentrations from published studies, and visualizations of relevant signaling pathways.
Introduction
GW4064 is a synthetic, non-steroidal FXR agonist widely used in research to investigate the role of FXR in various physiological and pathophysiological processes, including bile acid homeostasis, lipid metabolism, and inflammation.[1][2] HepG2 cells, being of hepatic origin and expressing FXR, are a common in vitro model system to study the effects of FXR activation.[1] Determining the optimal concentration of GW4064 is critical for achieving desired experimental outcomes, as its effects can be dose-dependent and vary based on the specific biological question being addressed.
Data Presentation: Effective Concentrations of GW4064 in HepG2 Cells
The following table summarizes various concentrations of GW4064 used in HepG2 cell culture experiments and their observed effects, providing a reference for selecting an appropriate concentration range for your studies.
| Concentration(s) | Treatment Duration | Observed Effect(s) in HepG2 Cells | Reference(s) |
| 0.02 µM, 0.2 µM, 2 µM | 24 hours | Dose-dependent increase in apoF mRNA and protein levels. | [3][4] |
| 1 µM | 24 hours | Activation of PGC-1α promoter and induction of its expression. | [5] |
| 1 µM | 48 hours | 75% decrease in CYP3A4 mRNA expression and a ~3-fold increase in SHP mRNA expression. | [6] |
| 2 µM | 24 hours | Pre-treatment suppressed H₂O₂-induced JNK phosphorylation. | [7] |
| 5 µM | 0, 12, 24, 48 hours | Time-dependent increase in AdipoR2 and OB-Rb mRNA expression. | [8][9] |
| 10 µM | 24 hours | Reduced endocytosis of high-density lipoprotein (HDL). | [10] |
| 1, 2.5, 5, 10 µM | Not Specified | Dose-dependent reduction in oleic acid-induced lipid accumulation and CD36 protein levels. | [2] |
| Indicated Concentrations | 24 hours | Increased FXR protein expression. | [11] |
Note: The optimal concentration for your specific experiment will depend on the target gene or pathway being investigated, the desired magnitude of the effect, and the potential for off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your experimental setup.
Experimental Protocols
HepG2 Cell Culture and Maintenance
A standardized cell culture protocol is crucial for reproducible results.
Materials:
-
HepG2 cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
Protocol:
-
Culture HepG2 cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[12]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[12]
-
Subculture the cells when they reach 80-90% confluency. This is typically done by washing with PBS, detaching with trypsin-EDTA, and reseeding at a lower density.[12]
GW4064 Stock Solution Preparation
Proper preparation and storage of the GW4064 stock solution are essential for maintaining its activity.
Materials:
-
GW4064 powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
Dissolve GW4064 powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
GW4064 Treatment of HepG2 Cells
This protocol outlines the general steps for treating HepG2 cells with GW4064.
Protocol:
-
Seed HepG2 cells in appropriate cell culture plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and grow for approximately 24 hours.
-
Prepare the treatment medium by diluting the GW4064 stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the treatment or vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).[3][6][7][9][10]
-
After the incubation period, proceed with the desired downstream analysis (e.g., RNA/protein extraction, cell viability assay).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Materials:
-
HepG2 cells treated with GW4064
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Protocol:
-
Seed HepG2 cells in a 96-well plate and treat with a range of GW4064 concentrations and a vehicle control for the desired duration.
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflow
FXR-Mediated Gene Regulation
GW4064 primarily acts by binding to and activating FXR, a nuclear receptor. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: GW4064 activates FXR, leading to the regulation of target gene expression.
Experimental Workflow for Determining Optimal GW4064 Concentration
The following diagram illustrates a typical workflow for determining the optimal concentration of GW4064 for a specific experimental endpoint in HepG2 cells.
Caption: A stepwise workflow for optimizing GW4064 concentration in HepG2 cells.
Conclusion
The optimal concentration of GW4064 for treating HepG2 cells is highly dependent on the experimental objective. Based on the literature, a concentration range of 0.1 µM to 10 µM is effective for modulating various FXR target genes and cellular processes. It is imperative to perform a dose-response study to identify the most appropriate concentration that elicits the desired biological effect without inducing significant cytotoxicity. The protocols and data provided in these application notes serve as a valuable resource for researchers initiating studies involving GW4064 in HepG2 cells.
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Splicing Variants Amenable to Antisense Therapy by Use of CRISPR-Cas9-Based Gene Editing in HepG2 Cells - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for GW4064 Luciferase Reporter Assay for Farnesoid X Receptor (FXR) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in these metabolic pathways has made it a significant therapeutic target for various conditions, including cholestasis, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome.[1] GW4064 is a potent and selective non-steroidal agonist of FXR, widely utilized as a pharmacological tool to investigate the physiological and pathological functions of this receptor.[3][4]
This document provides detailed application notes and protocols for a luciferase reporter assay to quantify the activation of FXR by GW4064. The luciferase reporter assay is a highly sensitive and quantitative method to study gene expression and is well-suited for screening compounds that modulate nuclear receptor activity.[5][6] In this assay, cells are engineered to express the FXR protein and a luciferase reporter gene under the control of an FXR-responsive promoter.[7] Activation of FXR by a ligand like GW4064 leads to the expression of luciferase, and the resulting luminescence is directly proportional to the extent of FXR activation.[8]
Principle of the Assay
The GW4064 FXR luciferase reporter assay is based on the principle of ligand-dependent transactivation of a reporter gene.[5][9] The core components of this assay system are:
-
Host Cells: Mammalian cell lines that are readily transfectable and provide a suitable environment for FXR signaling, such as HEK293 or HepG2 cells.[3][10]
-
FXR Expression Vector: A plasmid encoding the human FXR protein. Constitutive expression of FXR ensures a robust response to agonist treatment.[7]
-
Luciferase Reporter Vector: A plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of an FXR response element (FXRE).[7]
-
Internal Control Vector (Optional but Recommended): A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter to normalize for transfection efficiency and cell viability.[9]
Upon treatment with GW4064, the ligand binds to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][11] The FXR/RXR heterodimer then binds to the FXREs in the luciferase reporter plasmid, recruiting coactivators and initiating the transcription of the luciferase gene.[11] The expressed luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction, resulting in the emission of light.[8][12] The intensity of this luminescent signal, measured by a luminometer, serves as a quantitative measure of FXR activation.
Data Presentation
The following tables summarize quantitative data for GW4064 in FXR activation assays from various studies.
| Cell Line | GW4064 EC50 | Reference |
| HEK293 | 30 nM | [3] |
| HEK293T | 0.61 µM | [3] |
| HEK cells | 0.012 µM (CRE reporter) | [13] |
| HEK cells | 0.015 µM (NFAT-RE reporter) | [13] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
| Parameter | Value | Cell Line | Notes | Reference |
| Fold Induction | ~34-fold | HepG2 | With co-transfection of FXR | [14] |
| Optimal Treatment Time | 22-24 hours | Proprietary mammalian cells | For maximal signal | [15] |
Signaling Pathway and Experimental Workflow
FXR Signaling Pathway
Caption: FXR activation by GW4064 leading to target gene transcription.
Experimental Workflow for FXR Luciferase Reporter Assay
Caption: Step-by-step workflow of the FXR luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T or HepG2 cells
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids:
-
FXR expression vector (e.g., pCMV-hFXR)
-
FXRE-luciferase reporter vector (e.g., pGL4.1-FXRE-luc)
-
Internal control vector (e.g., pRL-TK expressing Renilla luciferase)
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Assay Plate: White, opaque 96-well cell culture plates
-
GW4064 Stock Solution: 10 mM in DMSO
-
Luciferase Assay Reagent: Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer: Plate-reading luminometer
Cell Seeding and Transfection (Day 1)
-
Trypsinize and count the cells.
-
Seed the cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
On the following day, when cells are approximately 70-80% confluent, perform the transfection.
-
For each well, prepare a transfection mix containing:
-
50 ng FXR expression vector
-
100 ng FXRE-luciferase reporter vector
-
5 ng internal control vector
-
Transfection reagent according to the manufacturer's protocol.
-
-
Add the transfection mix to each well and gently swirl the plate.
-
Incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh complete culture medium.
Compound Treatment (Day 2)
-
Prepare serial dilutions of GW4064 in serum-free DMEM. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GW4064 dilution.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared GW4064 dilutions or vehicle control to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.[15]
Luciferase Assay (Day 3)
-
Equilibrate the luciferase assay reagents to room temperature.
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker to ensure complete cell lysis.
-
Following the manufacturer's protocol for the dual-luciferase assay system:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain a normalized ratio. This corrects for variations in transfection efficiency and cell number.[9]
-
Fold Activation: Calculate the fold activation for each treatment by dividing the normalized ratio of the GW4064-treated wells by the normalized ratio of the vehicle control wells.
-
Dose-Response Curve: Plot the fold activation against the logarithm of the GW4064 concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of GW4064.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell density and transfection efficiency.
-
Ensure the use of a potent luciferase assay reagent.
-
Check the integrity of the plasmids.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix cell suspensions and reagent solutions thoroughly.
-
Use an internal control for normalization.
-
-
High Background Signal:
-
Use a promoter with low basal activity in the reporter construct.
-
Ensure complete cell lysis.
-
Use opaque-walled plates to prevent well-to-well crosstalk.
-
Conclusion
The GW4064 luciferase reporter assay is a robust and sensitive method for studying FXR activation and for screening potential FXR modulators. Careful optimization of experimental conditions, including cell type, plasmid concentrations, and incubation times, is crucial for obtaining reliable and reproducible results. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in academia and the pharmaceutical industry to effectively implement this valuable assay in their drug discovery and development efforts.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 12. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 13. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for Chromatin Immunoprecipitation Sequencing (ChIP-seq) with GW4064
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW4064 is a potent, non-steroidal synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2][3] Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the genome-wide binding sites of transcription factors and other DNA-associated proteins.[4] The combination of GW4064 treatment with ChIP-seq allows for the precise mapping of FXR binding sites across the genome, providing valuable insights into the transcriptional regulation of target genes under FXR activation. These application notes provide detailed protocols and data for performing ChIP-seq experiments using GW4064 to investigate FXR's role in various biological processes.
It is important to note that while GW4064 is a widely used tool to study FXR function, some studies have reported potential off-target effects, including modulation of other signaling pathways.[5] Researchers should consider these findings when interpreting their results and may incorporate appropriate controls to validate the specificity of the observed effects to FXR.
Data Presentation
The following tables summarize quantitative data from published ChIP-seq studies using GW4064 to identify FXR binding sites in different biological contexts.
Table 1: FXR Binding Sites in Mouse Liver and Intestine Treated with GW4064
| Tissue | Treatment | Total FXR Binding Sites | Shared Sites between Liver and Intestine | Reference |
| Mouse Liver | GW4064 | 1,656 | 182 (11%) | [1][6] |
| Mouse Intestine | GW4064 | Not specified | 182 (11%) | [1] |
Table 2: Hepatic FXR Binding Sites in Normal and Obese Mice Treated with GW4064
| Condition | Treatment | Total FXR Binding Sites | Unique Binding Sites | Reference |
| Normal Mice | GW4064 (1 hour) | 15,263 | 7,440 | [7] |
| Obese Mice | GW4064 (1 hour) | 5,272 | 2,344 | [7] |
Table 3: FXR Binding and Gene Regulation in Primary Human Hepatocytes (PHHs) Treated with GW4064
| Treatment | Number of Genes with Altered Expression (log2 fold enrichment ≥2, p<0.05) | Percentage of Up-regulated Genes Bound by FXR | Percentage of Down-regulated Genes Bound by FXR | Reference |
| GW4064 (5 µM, 24 hours) | 143 | ~50% | Very few | [8] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of FXR upon activation by GW4064.
Caption: FXR signaling pathway activated by GW4064.
Experimental Protocols
Protocol 1: Cell Culture and GW4064 Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cell line of interest (e.g., HepG2, Huh7)
-
Complete cell culture medium
-
GW4064 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Culture cells to ~80% confluency in complete medium.
-
Prepare working solutions of GW4064 in complete medium. A common final concentration used in published studies is 1-5 µM.[5][8] Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the GW4064-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment time. For ChIP-seq, treatment times can range from 1 hour to 24 hours, depending on the experimental goals.[7][8] Shorter time points (e.g., 1 hour) are often used to capture direct binding events.[7]
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard ChIP-seq protocols and should be optimized for the specific antibody and cell type.[9]
Materials:
-
GW4064-treated and vehicle-treated cells
-
Formaldehyde (37%)
-
Glycine
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Anti-FXR antibody (ChIP-grade)
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP dilution buffer
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the formaldehyde and stop the cross-linking reaction. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape the cells into a conical tube. Centrifuge to pellet the cells.
-
Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Nuclear Lysis: Centrifuge to pellet the nuclei, then resuspend the nuclear pellet in nuclear lysis buffer.
-
Chromatin Shearing: Shear the chromatin by sonication to an average fragment size of 200-600 bp. The optimal sonication conditions should be determined empirically.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the pre-cleared chromatin with the anti-FXR antibody or control IgG overnight at 4°C with rotation. c. Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
Protocol 3: Library Preparation and Sequencing
This is a general overview. Follow the specific instructions of the library preparation kit being used.
Procedure:
-
DNA Quantification: Quantify the purified ChIP DNA using a high-sensitivity method (e.g., Qubit).
-
End Repair and A-tailing: Repair the ends of the DNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
PCR Amplification: Amplify the adapter-ligated DNA using a minimal number of PCR cycles to avoid bias.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality (e.g., using a Bioanalyzer).
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
Protocol 4: ChIP-seq Data Analysis
A basic bioinformatics workflow for ChIP-seq data analysis is outlined below.
Caption: A typical workflow for ChIP-seq data analysis.
Key Steps:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the appropriate reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of aligned reads in the ChIP sample compared to the control (input or IgG).
-
Peak Annotation: Annotate the identified peaks to the nearest genes.
-
Motif Analysis: Identify enriched DNA sequence motifs within the peak regions, which can reveal the binding motif of the transcription factor.
-
Differential Binding Analysis: Compare peak intensities between different conditions (e.g., GW4064 vs. vehicle) to identify sites with altered binding.
-
Pathway Analysis: Perform functional enrichment analysis on the genes associated with the peaks to identify regulated biological pathways.
References
- 1. Genome-wide tissue-specific farnesoid X receptor binding in mouse liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide interrogation of hepatic FXR reveals an asymmetric IR-1 motif and synergy with LRH-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genomic analysis of hepatic Farnesoid X Receptor (FXR) binding sites reveals altered binding in obesity and direct gene repression by FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 9. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of Farnesoid X Receptor (FXR) Activation by GW4064 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation through endogenous ligands like bile acids or synthetic agonists such as GW4064 triggers a signaling cascade that modulates the expression of numerous target genes. This makes FXR a promising therapeutic target for various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis. GW4064 is a potent and selective synthetic agonist of FXR, widely used in research to study the physiological and pathological roles of FXR activation. This document provides a detailed protocol for detecting the activation of FXR by GW4064 using the Western blot technique, a fundamental method for protein analysis. Activation can be assessed by examining the expression levels of FXR itself or its downstream target proteins.
FXR Signaling Pathway
Upon binding to its ligand, such as GW4064, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated FXR forms a heterodimer with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of its target genes. This binding initiates the transcription of these genes, leading to changes in protein expression and subsequent physiological effects. Key downstream targets of FXR include Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Organic Solute Transporter alpha and beta (OSTα/β), which are involved in bile acid metabolism and transport. FXR activation has also been shown to influence other signaling pathways, including the MAPK/JNK pathway.[1][2][3]
Caption: FXR signaling pathway activated by GW4064.
Experimental Protocols
This section outlines a general workflow and a detailed protocol for performing a Western blot to assess FXR activation.
Experimental Workflow
The overall workflow for the experiment is as follows:
Caption: Western blot experimental workflow.
Detailed Western Blot Protocol
1. Cell Culture and Treatment:
-
Cell Lines: Human hepatoma cell lines such as HepG2 or human colorectal adenocarcinoma cells like Caco-2 are commonly used as they endogenously express FXR.[4]
-
Culture Conditions: Culture the cells in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
GW4064 Treatment:
-
Prepare a stock solution of GW4064 (e.g., 10 mM in DMSO).
-
Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.1, 1, 10 µM). The EC50 of GW4064 is approximately 65 nM.[5]
-
Treat the cells for a specific duration. A time-course experiment (e.g., 6, 12, 24 hours) is advisable to determine the optimal time point for target protein expression.
-
Include a vehicle control (DMSO) in all experiments.
-
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and store it at -80°C.
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by mixing 20-50 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Anti-FXR antibody: To detect total FXR protein levels.
-
Anti-SHP antibody: To detect the expression of a key FXR target gene.
-
Anti-p-JNK/Anti-JNK antibodies: To assess the modulation of the JNK signaling pathway.[2]
-
Anti-HNF4α antibody: To investigate downstream effects on other nuclear receptors.[2]
-
Anti-β-actin or Anti-GAPDH antibody: As a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in tables for easy comparison.
Table 1: Dose-Dependent Effect of GW4064 on FXR Target Protein Expression
| GW4064 Concentration (µM) | Relative SHP Expression (Normalized to Loading Control) | Relative p-JNK/Total JNK Ratio |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 0.1 | 1.52 ± 0.15 | 0.85 ± 0.11 |
| 1.0 | 2.78 ± 0.21 | 0.62 ± 0.08 |
| 10.0 | 3.54 ± 0.25 | 0.45 ± 0.06 |
Note: The values presented are hypothetical and should be replaced with experimental data. Data are represented as mean ± standard deviation.
Table 2: Time-Course of GW4064 (1 µM) Treatment on FXR Target Protein Expression
| Treatment Time (hours) | Relative SHP Expression (Normalized to Loading Control) | Relative p-JNK/Total JNK Ratio |
| 0 | 1.00 ± 0.10 | 1.00 ± 0.07 |
| 6 | 1.89 ± 0.18 | 0.78 ± 0.09 |
| 12 | 2.55 ± 0.23 | 0.59 ± 0.06 |
| 24 | 2.81 ± 0.20 | 0.51 ± 0.05 |
Note: The values presented are hypothetical and should be replaced with experimental data. Data are represented as mean ± standard deviation.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to detect the activation of FXR by the synthetic agonist GW4064. By monitoring the expression levels of FXR and its downstream target proteins, researchers can effectively assess the efficacy and mechanism of action of FXR agonists. The provided signaling pathway diagram, experimental workflow, and detailed protocol offer a solid foundation for scientists in both academic and industrial settings to investigate the therapeutic potential of targeting the Farnesoid X Receptor. Careful optimization of experimental conditions, such as cell type, agonist concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial metabolites directly modulate farnesoid X receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of GW4064 in Non-Alcoholic Steatohepatitis (NASH) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the synthetic Farnesoid X Receptor (FXR) agonist, GW4064, in preclinical mouse models of Non-Alcoholic Steatohepatitis (NASH).
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), a more severe state characterized by inflammation, hepatocyte ballooning, and fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for NASH.[1][2] GW4064 is a potent and selective synthetic FXR agonist that has been demonstrated to ameliorate key features of NASH in various mouse models.[2][3][4] These notes are intended to guide researchers in the design and execution of studies evaluating the therapeutic potential of GW4064 in diet-induced murine models of NASH.
Mechanism of Action of GW4064 in NASH
GW4064 exerts its therapeutic effects in NASH primarily through the activation of FXR, which in turn modulates multiple signaling pathways:
-
Lipid Metabolism: GW4064-mediated FXR activation suppresses hepatic fat accumulation by reducing the expression of the fatty acid transporter CD36.[3][5] It also inhibits lipogenesis by downregulating the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its target genes.[3]
-
Glucose Homeostasis: Activation of FXR by GW4064 improves glucose tolerance and insulin sensitivity by repressing the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[3][5]
-
Inflammation: GW4064 attenuates hepatic inflammation by inhibiting the activation of macrophages and reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1).[4]
-
Fibrosis: By antagonizing hepatic inflammatory processes, FXR agonists like GW4064 can exert protective effects against liver fibrosis.[6]
Experimental Protocols
Protocol 1: Induction of NASH in C57BL/6J Mice using a High-Fat Diet (HFD)
This protocol describes the induction of NASH in mice using a high-fat diet, a commonly used model to recapitulate the metabolic and hepatic features of the human disease.[7][8][9]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)[4]
-
High-Fat Diet (HFD): 60 kcal% fat[8]
-
Standard chow diet (Control)
-
GW4064
-
Vehicle (e.g., DMSO)[3]
Procedure:
-
Acclimatization: Acclimate mice for at least one week to the animal facility conditions with free access to standard chow and water.
-
Dietary Induction of NASH:
-
GW4064 Treatment:
-
After the initial diet-induction period, divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + GW4064.
-
Administer GW4064 at a dose of 30-50 mg/kg body weight.[3][4] Administration can be performed via intraperitoneal (i.p.) injection or oral gavage, once daily or twice weekly, for a period of 1-6 weeks.[3][4][5]
-
Administer an equivalent volume of the vehicle to the control groups.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.[5]
-
-
Terminal Procedures:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for biochemical analysis.
-
Perfuse and harvest the liver. Weigh the liver and section it for histological and molecular analyses.[10]
-
Protocol 2: Biochemical and Histological Analysis
Biochemical Analysis:
-
Separate serum from collected blood samples.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[10][11]
-
Measure serum levels of triglycerides, total cholesterol, and glucose.
Histological Analysis:
-
Fix liver sections in 10% neutral buffered formalin.[7]
-
Embed the fixed tissues in paraffin.
-
Section the paraffin blocks and stain with:
-
Score the histological slides for NAFLD Activity Score (NAS) and fibrosis stage according to established criteria.[13]
Protocol 3: Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from frozen liver tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Perform RT-qPCR using specific primers for genes of interest involved in lipid metabolism (e.g., Cd36, Srebp1c), gluconeogenesis (e.g., Pepck, G6pase), inflammation (e.g., Tnf-α, Il-6, Mcp-1), and fibrosis (e.g., Col1a1, Acta2).[3][10]
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies using GW4064 in diet-induced NASH mouse models.
Table 1: Effects of GW4064 on Metabolic Parameters in HFD-fed Mice
| Parameter | HFD + Vehicle | HFD + GW4064 | Reference |
| Body Weight Gain (g) | Increased | Significantly Reduced | [3] |
| Liver Weight (g) | Increased | Significantly Reduced | [7] |
| Serum ALT (U/L) | Elevated | Significantly Reduced | [4] |
| Serum AST (U/L) | Elevated | Significantly Reduced | [4] |
| Hepatic Triglycerides (mg/g) | Significantly Increased | Significantly Reduced | [3] |
| Hepatic Free Fatty Acids (nmol/mg) | Significantly Increased | Significantly Reduced | [3] |
| Serum Glucose (mg/dL) | Elevated | Normalized | [3] |
| Serum Insulin (ng/mL) | Elevated | Normalized | [3] |
Table 2: Effects of GW4064 on Hepatic Gene Expression in HFD-fed Mice
| Gene | HFD + Vehicle | HFD + GW4064 | Reference |
| Cd36 | Upregulated | Significantly Downregulated | [3] |
| Pepck | Upregulated | Significantly Downregulated | [3] |
| G6pase | Upregulated | Significantly Downregulated | [3] |
| Tnf-α | Upregulated | Significantly Downregulated | [4] |
| Il-1β | Upregulated | Significantly Downregulated | [4] |
| Mcp-1 | Upregulated | Significantly Downregulated | [4] |
Visualizations
Caption: Mechanism of action of GW4064 in ameliorating NASH.
Caption: General experimental workflow for evaluating GW4064 in NASH mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. FXR and NASH: an avenue for tissue-specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GW4064, a farnesoid X receptor agonist, upregulates adipokine expression in preadipocytes and HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histopathology of Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW4064 Treatment of Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for studying the effects of GW4064, a potent and selective Farnesoid X Receptor (FXR) agonist, on colorectal cancer (CRC) cell lines. GW4064 has been demonstrated to inhibit the proliferation of CRC cells through mechanisms including the induction of apoptosis and cell cycle arrest.[1][2] This document outlines the core signaling pathways influenced by GW4064 and provides standardized protocols for key in vitro assays to assess its therapeutic potential.
Introduction
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid homeostasis, lipid metabolism, and inflammation.[3][4] In the context of colorectal cancer, FXR expression is often downregulated, and its activation is associated with anti-proliferative and pro-apoptotic effects. GW4064, as a synthetic nonsteroidal FXR agonist, serves as a valuable tool for investigating the therapeutic potential of FXR activation in CRC. In vitro studies have shown that GW4064 can inhibit CRC cell proliferation in a dose-dependent manner, induce apoptosis, and cause cell cycle arrest. Furthermore, it has been found to synergize with conventional chemotherapeutic agents like oxaliplatin and enhance anti-PD-L1 immunotherapy, highlighting its potential in combination therapies.[5][6][7]
Data Presentation
The following tables summarize the quantitative data reported for GW4064 treatment in various colorectal cancer cell lines.
Table 1: IC50 Values of GW4064 in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| HCT116 | 6.9 | |
| CT26 | 6.4 | |
| HT-29 | 1.38 | [8] |
| SW620 | 0.76 | [8] |
Table 2: Effective Concentrations of GW4064 in Experimental Assays
| Cell Line | Concentration | Observed Effect | Reference |
| HCT116, CT26 | 6 µM | Inhibition of 50% of CRC cells | |
| HT-29, Caco-2 | 3 µM | Used for Wnt signaling pathway studies | [9] |
| HCT-116 | 5 µM | Used for Wnt signaling pathway studies | [9] |
| SW620, HCT116 | 1 µM | Significant inhibition of miR-135A1 expression | [10] |
Signaling Pathways
GW4064 exerts its anti-cancer effects by modulating several key signaling pathways upon activation of FXR.
FXR-Mediated Signaling Pathway
Activation of FXR by GW4064 is the central event that triggers downstream anti-proliferative and pro-apoptotic effects. This can lead to the regulation of genes involved in cell growth and apoptosis. One such pathway involves the suppression of miR-135A1, which in turn upregulates its target, Cyclin G2 (CCNG2), leading to cell cycle arrest and inhibition of proliferation.[10]
Caption: GW4064/FXR signaling cascade.
Interaction with Wnt/β-catenin and MAPK Pathways
GW4064 has been shown to influence other critical cancer-related pathways. While it inhibits cell proliferation, it can paradoxically promote β-catenin-mediated luciferase activity, indicating a complex interaction with the Wnt/β-catenin pathway that requires further investigation.[9] Additionally, GW4064 can upregulate PD-L1 expression in CRC cells through the activation of both FXR and the MAPK signaling pathway, which has implications for its use in combination with immunotherapy.[1][5]
Caption: GW4064's influence on key signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of GW4064 on colorectal cancer cell lines.
Experimental Workflow Overview
Caption: General experimental workflow.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the cytotoxic effects of GW4064 on CRC cell lines using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW620)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
GW4064 (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
GW4064 Treatment:
-
Prepare serial dilutions of GW4064 in a complete culture medium from your stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GW4064. Include a vehicle control (DMSO) at the same concentration as the highest GW4064 dose.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Data Acquisition:
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying GW4064-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
Treated and control CRC cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with GW4064 (e.g., at IC50 concentration) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[5]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[3]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[3]
-
Add 5-10 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry (PI Staining)
This protocol describes how to analyze the effect of GW4064 on the cell cycle distribution of CRC cells.
Materials:
-
Treated and control CRC cells
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 cells after treatment with GW4064.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 400 µL of PBS.[14]
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Carefully discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[14]
-
Resuspend the pellet in 300-500 µL of PI/Triton X-100 staining solution containing RNase A.[7]
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[7][15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain better resolution.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Western Blotting for Protein Expression Analysis
This protocol is for examining changes in the expression of specific proteins (e.g., FXR, β-catenin, Cyclin D1, cleaved caspases) following GW4064 treatment.
Materials:
-
Treated and control CRC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD imager)
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 15-30 minutes.[16]
-
Scrape the cells and centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. cusabio.com [cusabio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
Application of GW4064 in Organoid Culture Systems: A Detailed Guide for Researchers
Introduction
GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid homeostasis, lipid and glucose metabolism, and intestinal epithelial cell proliferation and differentiation.[1][2][3] In recent years, GW4064 has emerged as a valuable tool in organoid research, particularly for studying intestinal and liver biology, disease modeling, and drug discovery. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate the architecture and function of their corresponding organs, providing a physiologically relevant in vitro model system.
This document provides detailed application notes and protocols for the use of GW4064 in organoid culture systems, targeting researchers, scientists, and drug development professionals. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Mechanism of Action
GW4064 primarily functions by binding to and activating FXR.[1] FXR is highly expressed in the liver and intestine.[2] Upon activation by ligands such as bile acids or synthetic agonists like GW4064, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
In the context of intestinal organoids, activation of FXR by GW4064 has been shown to inhibit the proliferation of intestinal stem cells (ISCs), particularly Lgr5-positive (Lgr5+) cancer stem cells.[1][4] This anti-proliferative effect is mediated, at least in part, through the downregulation of stem cell-associated genes such as Lgr5 and Olfm4, and the inhibition of the Wnt signaling pathway.[1][5] Furthermore, FXR activation can influence the p53 tumor suppressor pathway.[4]
It is important to note that some studies have reported FXR-independent effects of GW4064, potentially through interactions with G protein-coupled receptors like histamine receptors.[6][7] Researchers should consider these potential off-target effects when interpreting experimental results.
Signaling Pathways
The signaling cascade initiated by GW4064 in intestinal epithelial cells is multifaceted. The primary pathway involves the direct activation of FXR, leading to the regulation of target genes involved in cell cycle control and stem cell maintenance.
Figure 1: Simplified signaling pathway of GW4064-mediated FXR activation in intestinal stem cells.
Applications in Organoid Culture
GW4064 has been successfully applied in various organoid-based studies, primarily focusing on:
-
Inhibition of Cancer Organoid Growth: GW4064 has been shown to inhibit the growth and budding of intestinal organoids derived from colorectal cancer models, such as APCmin/+ mice.[1] This makes it a useful tool for studying the mechanisms of tumorigenesis and for screening potential anti-cancer compounds.
-
Modulation of Stem Cell Fate: By activating FXR, GW4064 can influence the balance between stem cell proliferation and differentiation in intestinal organoids. This allows researchers to investigate the molecular cues that govern intestinal epithelial homeostasis.
-
Studying Intestinal Barrier Function: Although much of the direct evidence comes from in vivo studies, the role of FXR in regulating tight junction proteins suggests that GW4064 can be used in organoid models to study the maintenance and repair of the intestinal epithelial barrier.[8][9]
-
Liver Disease Modeling: While direct organoid-specific protocols are less detailed in the initial findings, the extensive research on GW4064 in liver cells and animal models of liver disease indicates its potential for use in liver organoids to study cholestasis, steatosis, and inflammation.[2][10][11]
Quantitative Data Summary
The effective concentration and treatment duration of GW4064 can vary depending on the organoid type, the experimental model, and the desired outcome. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Concentrations of GW4064
| Cell/Organoid Type | Model System | Concentration | Observed Effect | Reference |
| APCmin/+ Mouse Intestinal Organoids | Colorectal Cancer | Not specified, but used for 3 days | Inhibition of organoid growth and budding; downregulation of Lgr5 and Olfm4. | [1] |
| HT29 CRC Cell Line | Colorectal Cancer | EC50 ~10µM (for reporter inhibition) | Inhibition of FXR reporter activity. | [1] |
| HEK Cells | FXR-independent effects | EC50 0.012-0.015 µM | Activation of CRE and NFAT-RE luciferase reporters. | [6] |
| RAW 264.7 Macrophages | Inflammation | 2 µM | Repression of LPS-induced proinflammatory cytokine expression. | [11][12] |
| BNLC1.2 Hepatocytes | Hepatic Steatosis | Various | Dose-dependent reduction of lipid levels. | [2] |
| Primary Human Hepatocytes | Gene Regulation | Dose-dependent | Induction of ICAM-1 and SHP expression. | [13] |
Table 2: In Vivo Dosage of GW4064
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| C57BL/6 Mice (High-Fat Diet) | Intraperitoneal injection | 50 mg/kg, twice weekly | Suppressed weight gain and hepatic steatosis. | [2] |
| Wistar Rats (Cholangiocarcinoma) | Intraperitoneal injection | 50 mg/kg/day | Increased FXR content in tumor tissue. | [14] |
| Rats (Cholestasis) | Not specified | Not specified | Hepatoprotection, reduced serum bile acids. | [10] |
| Rats (Small Intestinal Resection) | Not specified | Not specified | Improved liver histology and corrected bile acid dysmetabolism. | [15] |
Experimental Protocols
The following are generalized protocols for the application of GW4064 in intestinal organoid cultures. These should be adapted based on the specific research question and organoid model.
Protocol 1: Inhibition of Intestinal Tumor Organoid Growth
This protocol is adapted from studies on organoids derived from APCmin/+ mice.[1]
Materials:
-
Established intestinal tumor organoid culture (e.g., from APCmin/+ mice)
-
Basement membrane matrix (e.g., Matrigel®)
-
Intestinal organoid culture medium (with appropriate growth factors)
-
GW4064 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., CellTiter-Glo®) or EdU incorporation assay kit
Procedure:
-
Organoid Seeding: Passage and seed intestinal organoids in basement membrane matrix domes in a 24- or 48-well plate according to standard protocols. Allow organoids to establish for 48 hours.
-
GW4064 Treatment:
-
Prepare a working solution of GW4064 in the organoid culture medium. A final concentration range of 1-10 µM can be a starting point for dose-response experiments.
-
Include a vehicle control (DMSO) at the same final concentration as in the GW4064-treated wells.
-
Carefully remove the medium from the organoid cultures and replace it with the medium containing GW4064 or the vehicle control.
-
-
Incubation: Culture the organoids for 3-5 days. The medium should be changed every 2 days with fresh medium containing GW4064 or vehicle.
-
Analysis:
-
Morphology: Monitor organoid growth, size, and budding daily using a brightfield microscope.
-
Proliferation: At the end of the treatment period, assess cell proliferation using an EdU incorporation assay followed by fluorescence microscopy or flow cytometry. Alternatively, measure cell viability using a luciferase-based assay.
-
Gene Expression: Harvest organoids for RNA extraction and subsequent qRT-PCR analysis of key target genes (Lgr5, Olfm4, FXR target genes).
-
Figure 2: Experimental workflow for GW4064 treatment of intestinal organoids.
Protocol 2: General Organoid Culture and Passaging
This is a foundational protocol for maintaining intestinal organoid cultures, which is a prerequisite for any drug treatment studies.[16]
Materials:
-
Mouse or human intestinal crypts
-
Basement membrane matrix
-
Complete organoid growth medium (e.g., L-WRN conditioned media)
-
Cell recovery solution or PBS with 5 mM EDTA
-
24-well culture plates
Procedure:
-
Isolation and Seeding:
-
Isolate intestinal crypts from tissue samples using standard protocols.
-
Resuspend the isolated crypts in basement membrane matrix on ice.
-
Dispense 50 µL domes of the crypt-matrix suspension into a pre-warmed 24-well plate.
-
Polymerize the domes by incubating at 37°C for 10-15 minutes.
-
Gently add 500 µL of complete organoid growth medium to each well.
-
-
Maintenance:
-
Culture the organoids at 37°C and 5% CO2.
-
Change the medium every 2-3 days.
-
-
Passaging (every 7-10 days):
-
Remove the medium from the wells.
-
Add 500 µL of ice-cold cell recovery solution to each well to dissolve the matrix.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Transfer the organoid fragments to a conical tube and centrifuge.
-
Resuspend the organoid pellet in fresh basement membrane matrix and re-plate as described in step 1.
-
Conclusion
GW4064 is a powerful pharmacological tool for investigating the role of FXR in organoid culture systems. Its ability to modulate intestinal stem cell proliferation and influence key signaling pathways makes it particularly valuable for research in gastroenterology, oncology, and regenerative medicine. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively utilize GW4064 to advance their understanding of organ physiology and disease. As with any pharmacological agent, careful dose-response studies and appropriate controls are essential for robust and reproducible results.
References
- 1. FXR regulates intestinal cancer stem cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. FXR regulates intestinal stem cells response to bile acids in a high fat diet - Parry - Biotarget [biotarget.amegroups.org]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bile acid signaling through FXR induces intracellular adhesion molecule-1 expression in mouse liver and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. StarrLab - Intestinal Organoid Culture [sites.google.com]
Application Notes and Protocols for GW4064 Stock Solution Preparation in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GW4064 is a potent and selective non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2][3][4] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a significant therapeutic target for various metabolic diseases.[1][5][6] GW4064 is widely used as a chemical tool in in vitro studies to investigate the physiological and pathological roles of FXR activation.[7] However, due to its poor aqueous solubility, proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.[1][5][7] This document provides a detailed protocol for the preparation, storage, and use of GW4064 stock solutions in in vitro applications.
Physicochemical Properties and Solubility
GW4064 is supplied as a white crystalline solid.[1][3] Understanding its solubility is crucial for preparing appropriate stock solutions.
Table 1: Solubility of GW4064 in Various Solvents
| Solvent | Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ≥24.7 mg/mL to 100 mg/mL (up to 184.22 mM) | [1][3][7][8][9][10][11] |
| DMF (Dimethylformamide) | ~25 mg/mL to 100 mg/mL (up to 184.22 mM) | [1][9] |
| Ethanol | ~1 mg/mL to 5.4 mg/mL (~9.95 mM) | [1][11] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [1] |
| Water | Insoluble | [7] |
Note: The molecular weight of GW4064 is 542.8 g/mol .[1][2]
Recommended Storage Conditions
Proper storage is essential to maintain the stability and activity of GW4064.
Table 2: Recommended Storage Conditions for GW4064
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 3-4 years | [1][2][8][9] |
| 4°C (desiccated) | 2 years | [3][9] | |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [8][9][12] |
| -20°C | 1 month to 6 months | [3][8][9][12] |
Important: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[8][12] Aqueous solutions of GW4064 are not recommended for storage for more than one day.[1]
Experimental Protocol: Preparation of GW4064 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
GW4064 powder (purity ≥95%)[1]
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of GW4064 powder to room temperature to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of GW4064 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.43 mg of GW4064.
-
Calculation:
-
Molecular Weight (MW) = 542.8 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L x 542.8 g/mol x 0.001 L = 0.005428 g = 5.43 mg
-
-
-
Dissolving: Add the appropriate volume of DMSO to the weighed GW4064 powder. For a 10 mM stock solution from 5.43 mg, add 1 mL of DMSO. An alternative handling instruction suggests adding 0.184 mL of DMSO for each mg of GW4064 to make a 10 mM stock solution.[3]
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) or sonication may be used to aid dissolution if necessary.[9][11] Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[8][9][12]
Experimental Protocol: Preparation of Working Solutions for In Vitro Assays
Procedure:
-
Thawing: Thaw a single aliquot of the GW4064 stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration. It is crucial to add the GW4064 stock solution to the medium and mix immediately to prevent precipitation.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
-
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiments.
-
Usage: Use the freshly prepared working solution immediately for treating cells.[8][11]
Visualization of Experimental Workflow and Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. raybiotech.com [raybiotech.com]
- 11. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Navigating Unexpected Outcomes with GW4064: A Technical Support Guide
Welcome to the technical support center for GW4064. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with this potent Farnesoid X Receptor (FXR) agonist. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may be facing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing effects of GW4064 in a cell line that reportedly does not express FXR. How is this possible?
A1: This is a documented phenomenon. While GW4064 is a potent FXR agonist, it is not entirely specific and can elicit "off-target" or FXR-independent effects.[1][2] Studies have shown that GW4064 can activate various G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, H4) and others, leading to downstream signaling cascades independent of FXR activation.[1][2] For example, in FXR-deficient HEK-293T cells, GW4064 has been observed to activate cAMP and NFAT response elements.[1][2] Therefore, it is crucial to verify the FXR status of your cell line and consider the possibility of these alternative signaling pathways.
Q2: My in vitro results with GW4064 are not translating to my in vivo animal models. What could be the reason?
A2: Several factors could contribute to this discrepancy. Firstly, GW4064 has known limitations in its pharmacokinetic profile, including low oral bioavailability and a short half-life in some species like rats.[3][4] This can affect the exposure of the target tissues to the compound in vivo. Secondly, the in vivo environment is significantly more complex, with metabolic processes that can alter the compound's activity. For instance, while GW4064 may induce apoptosis in colorectal cancer cells in vitro, it might not suppress tumor growth in vivo due to factors like the upregulation of PD-L1 in the tumor microenvironment.[5]
Q3: I am seeing contradictory effects of GW4064 on cell apoptosis (sometimes pro-apoptotic, sometimes anti-apoptotic). Why?
A3: The effect of GW4064 on apoptosis can be context-dependent and influenced by both FXR-dependent and FXR-independent mechanisms. For instance, GW4064 has been reported to induce apoptosis in breast cancer (MCF-7) and colon cancer cells, an effect that was found to be FXR-independent in MCF-7 cells.[1] Conversely, in HepG2 hepatoma cells, it has been shown to protect against apoptosis.[1] These differing outcomes may be due to the activation of different off-target receptors or the influence of the specific cellular context and signaling pathways active in each cell type.
Q4: What is the recommended solvent for GW4064 and what are the best practices for preparing solutions?
A4: GW4064 is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[6] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.[1] It is important to note that GW4064 has poor solubility in aqueous buffers.[6] To prepare a working solution for aqueous-based assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[6] It is also advisable not to store the aqueous solution for more than a day to avoid precipitation.[6]
Q5: I am concerned about the specificity of my results. What are some recommended control experiments?
A5: To ensure the specificity of your results to FXR activation, several control experiments are recommended:
-
Use of FXR-knockout or knockdown models: The most definitive way to confirm FXR-dependent effects is to replicate the experiment in a system where FXR is absent or significantly reduced.
-
Use of a different FXR agonist: Comparing the effects of GW4064 with another structurally different FXR agonist, such as fexaramine, can help distinguish between general FXR activation effects and compound-specific off-target effects.[1]
-
Use of an FXR antagonist: Co-treatment with an FXR antagonist can demonstrate that the observed effect is indeed mediated by FXR.
-
Monitor off-target pathways: If you suspect off-target effects, you can measure markers of pathways known to be affected by GW4064, such as cAMP levels or Ca2+ mobilization for GPCR activation.[1][2]
Quantitative Data Summary
For your convenience, here is a summary of key quantitative data related to GW4064 from various studies.
| Parameter | Value | Context | Reference |
| EC50 (FXR Agonism) | 65 nM | CV-1 cells | [4][5] |
| Solubility in DMSO | ~25 mg/mL | [6] | |
| Solubility in Ethanol | ~1 mg/mL | [6] | |
| In Vivo Dosage (Mice) | 50 mg/kg (twice weekly, i.p.) | High-fat diet-induced obesity model | [7][8][9] |
| In Vivo Dosage (Rats) | ED50 = 20 mg/kg (oral) | Lowering serum triglycerides | [4] |
| IC50 (Colorectal Cancer Cells) | 6.9 µM (HCT116), 6.4 µM (CT26) | Cell proliferation | [5] |
Key Experimental Protocols
Below are detailed methodologies for common experiments involving GW4064.
1. In Vitro Cell Treatment Protocol
-
Cell Seeding: Plate cells at the desired density in appropriate growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GW4064 in DMSO (e.g., 10-20 mM). For the final treatment, dilute the stock solution in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Treatment: Replace the existing medium with the medium containing GW4064 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis such as qPCR, Western blotting, or cell viability assays.
2. Luciferase Reporter Assay for FXR Activation
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs). A control plasmid (e.g., empty vector) should be used in parallel.
-
Treatment: After allowing for recovery and protein expression (typically 24 hours post-transfection), treat the cells with various concentrations of GW4064 or a vehicle control (DMSO).
-
Lysis and Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
-
Normalization: Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase or β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
Visualizing Signaling Pathways and Workflows
GW4064's Dual Signaling Pathways
Caption: Dual signaling cascades of GW4064 treatment.
Troubleshooting Logic Flow for Unexpected Results
Caption: Logical workflow for troubleshooting GW4064 results.
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-target Effects of GW4064
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret potential off-target effects of GW4064 in their experiments.
Frequently Asked Questions (FAQs)
1. I am observing effects of GW4064 in a cell line that reportedly does not express Farnesoid X Receptor (FXR). Is this possible?
Yes, this is possible and has been documented in scientific literature. GW4064, while a potent FXR agonist, can elicit biological responses through FXR-independent mechanisms. Studies have shown that GW4064 can activate signaling pathways in cells that lack FXR expression, such as HEK-293T and MCF-7 cells.[1] These effects are often mediated by off-target interactions with other cellular proteins.
2. What are the known off-targets of GW4064?
Research has identified several off-target categories for GW4064:
-
G Protein-Coupled Receptors (GPCRs): GW4064 can modulate the activity of multiple GPCRs, most notably histamine receptors. It has been shown to be a functional modulator of H1 and H4 histamine receptors (acting as an agonist) and an inhibitor of the H2 histamine receptor.[1][2][3]
-
Estrogen-Related Receptors (ERRs): GW4064 has been identified as an agonist for Estrogen-Related Receptor alpha (ERRα).[4][5][6] This can lead to the regulation of genes such as PGC-1α, which is involved in mitochondrial biogenesis and energy metabolism.
-
Intracellular Signaling Pathways: GW4064 can induce FXR-independent signaling cascades, including the activation of cAMP and nuclear factor of activated T-cells (NFAT) response elements.[1][3] This is often linked to an increase in intracellular calcium levels and the activation of calcineurin.[1][2]
3. My experimental results with GW4064 are different from another FXR agonist. Why could this be?
Discrepancies between the effects of GW4064 and other FXR agonists, such as chenodeoxycholic acid (CDCA) or INT-747, can often be attributed to the off-target activities of GW4064.[1] For example, if your observed phenotype is related to histamine signaling or ERRα activation, it may be specific to GW4064 and not a general consequence of FXR activation.
4. How can I confirm if the observed effects of GW4064 in my experiment are on-target (FXR-mediated) or off-target?
Several experimental strategies can be employed to dissect the on-target versus off-target effects of GW4064. The following troubleshooting guide outlines key experiments.
Troubleshooting Guide: Differentiating On-Target vs. Off-Target Effects
If you suspect off-target effects of GW4064 are influencing your results, consider the following experimental approaches:
Table 1: Experimental Approaches to Validate On-Target FXR Activity
| Experimental Approach | Principle | Expected Outcome for On-Target Effect | Expected Outcome for Off-Target Effect |
| Use of FXR-Null Models | Treat cells that do not express FXR (e.g., HEK-293T) or cells with FXR knocked down (siRNA) or knocked out (CRISPR) with GW4064. | The effect of GW4064 will be abolished or significantly reduced. | The effect of GW4064 will persist. |
| FXR Antagonist Co-treatment | Co-treat your experimental system with GW4064 and a specific FXR antagonist (e.g., Z-Guggulsterone). | The effect of GW4064 will be blocked by the antagonist. | The effect of GW4064 will not be affected by the FXR antagonist. |
| Use of an Alternative FXR Agonist | Treat your system with a structurally different FXR agonist (e.g., CDCA, obeticholic acid) that has a different off-target profile. | The alternative agonist will replicate the effect of GW4064. | The alternative agonist will not produce the same effect. |
| Luciferase Reporter Assay | Transfect cells with a plasmid containing an FXR response element (FXRE) driving a luciferase reporter gene. | GW4064 will induce luciferase activity in FXR-expressing cells. | GW4064 will not induce luciferase activity, or the induction will be independent of the FXRE. |
Quantitative Data Summary
The following tables provide a summary of the reported potency of GW4064 on its primary target (FXR) and known off-targets. These values can help in designing experiments with appropriate concentrations to minimize off-target effects where possible.
Table 2: Potency of GW4064 on FXR
| Assay Type | Species | EC50 | Reference |
| Cell-based Reporter Assay | Human | 65 nM | [7] |
| Cell-based Reporter Assay | Human & Mouse | 90 nM | [8] |
| SHP Promoter Activity | Human | 75 nM | [9] |
Table 3: Potency of GW4064 on Off-Targets
| Off-Target | Effect | Assay Type | IC50 / EC50 / Ki | Reference |
| Histamine H1 Receptor (H1R) | Agonist | Functional Assay | EC50: 0.32 µM (transfected), 9.76 µM (endogenous) | |
| Histamine H2 Receptor (H2R) | Inhibitor | Functional Assay | IC50: 3.8 µM (with agonist), 0.78 µM (without agonist) | [10] |
| Histamine H4 Receptor (H4R) | Agonist | Radioligand Binding | Ki: 1.8 µM | [10] |
| Estrogen-Related Receptor α (ERRα) | Agonist | PGC-1α Promoter Activation | Not explicitly quantified, but potent activation observed at 1 µM. | [4][5] |
| NFAT Response Element | Activator | Luciferase Reporter Assay | EC50: 0.015 µM | [11] |
| CRE Response Element | Activator | Luciferase Reporter Assay | EC50: 0.012 µM | [11] |
Experimental Protocols
Protocol 1: FXR Knockdown using siRNA followed by GW4064 Treatment
This protocol describes how to use small interfering RNA (siRNA) to reduce FXR expression and subsequently test the effect of GW4064.
-
Cell Seeding: Plate your cells of interest at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two sets of tubes. In the first set, dilute FXR-targeting siRNA in siRNA transfection medium. In the second set, dilute a non-targeting (scramble) siRNA as a negative control.
-
In separate tubes, dilute the lipid-based transfection reagent in the same medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for siRNA-mediated knockdown of FXR mRNA.
-
Verification of Knockdown (Optional but Recommended): Harvest a subset of cells from each group and perform qRT-PCR or Western blotting to confirm the reduction in FXR mRNA or protein levels.
-
GW4064 Treatment: Replace the medium with fresh medium containing either vehicle (e.g., DMSO) or the desired concentration of GW4064.
-
Assay: After the desired treatment duration, perform your downstream assay to measure the biological endpoint of interest.
-
Analysis: Compare the effect of GW4064 in cells treated with FXR siRNA to those treated with the non-targeting control siRNA. A significant reduction in the GW4064 effect in the knockdown cells suggests an on-target mechanism.
Protocol 2: FXR Luciferase Reporter Assay
This protocol is for quantifying the activation of FXR by GW4064 in a cellular context.
-
Cell Seeding: Plate cells (e.g., HepG2 or HEK-293T) in a 96-well plate.
-
Transfection:
-
Prepare a transfection mix containing:
-
An FXRE-luciferase reporter plasmid.
-
An expression plasmid for human or mouse FXR (especially if using FXR-negative cells like HEK-293T).
-
A control plasmid expressing Renilla luciferase or another reporter for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 18-24 hours.
-
-
GW4064 Treatment: Replace the transfection medium with fresh medium containing serial dilutions of GW4064 or a vehicle control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the fold induction of luciferase activity by dividing the normalized values of GW4064-treated wells by the normalized values of the vehicle-treated wells.
-
Plot the fold induction against the GW4064 concentration to determine the EC50.
-
Visualizations
Caption: On-target vs. off-target signaling of GW4064.
Caption: Experimental workflow for troubleshooting GW4064 effects.
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bile acid receptor agonist GW4064 regulates PPARγ coactivator-1α expression through estrogen receptor-related receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (E)-GW 4064 Solubility Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (E)-GW 4064.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a lipophilic compound with poor solubility in aqueous solutions. It is, however, soluble in organic solvents.[1]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[1]
Q3: How can I prepare an aqueous working solution of this compound for in vitro experiments?
The recommended method is to first dissolve this compound in an organic solvent like DMSO to create a stock solution. This stock solution can then be diluted with an aqueous buffer, such as Phosphate-Buffered Saline (PBS), to the desired final concentration. It is crucial to add the DMSO stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q4: What is the maximum achievable concentration of this compound in a DMSO/PBS solution?
A solubility of approximately 0.3 mg/mL can be achieved in a 1:2 solution of DMSO:PBS (pH 7.2).[1] It is important to note that aqueous solutions of this compound are not stable for long-term storage, and it is recommended to prepare them fresh for each experiment.[1]
Q5: Are there established formulations for in vivo studies with this compound?
Yes, for in vivo applications, a co-solvent formulation can be used to achieve a higher concentration. A commonly used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can solubilize this compound up to 2 mg/mL.[2] Sonication may be required to fully dissolve the compound in this mixture.[2]
Q6: What other methods can be explored to improve the aqueous solubility of this compound?
Several advanced formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
pH Adjustment: Since this compound has a carboxylic acid moiety, its solubility is expected to be pH-dependent. Increasing the pH of the aqueous solution will deprotonate the carboxylic acid, forming a more soluble salt.
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[3][4][5][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[7]
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and solubility.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of the drug in the aqueous buffer is above its solubility limit. The percentage of DMSO in the final solution is too low. The rate of addition of the DMSO stock was too fast. | - Ensure the final concentration does not exceed the known solubility limit (approx. 0.3 mg/mL in 1:2 DMSO:PBS).- Increase the proportion of DMSO in the final solution, if experimentally permissible.- Add the DMSO stock solution dropwise to the aqueous buffer while continuously vortexing or stirring vigorously.- Gentle warming of the solution might help, but check for compound stability at elevated temperatures. |
| Cloudiness or opalescence in the final aqueous solution. | Formation of fine precipitate or aggregates. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Consider using a different solubilization technique, such as co-solvents or surfactants, if clarity is critical for the experiment. |
| Inconsistent experimental results with prepared solutions. | Degradation of the compound in the aqueous solution. Incomplete dissolution of the compound. | - Prepare fresh aqueous solutions for each experiment, as they are not recommended for storage for more than one day.[1]- Ensure the compound is fully dissolved in the initial organic solvent stock before diluting with the aqueous buffer. Sonication can aid in dissolving the compound in the stock solution. |
| Difficulty in achieving the desired concentration for in vivo studies. | The chosen vehicle has insufficient solubilizing capacity. | - Try the recommended in vivo formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]- Use sonication to aid dissolution in the in vivo vehicle.- If the desired concentration is still not achieved, consider exploring other formulation strategies like self-emulsifying drug delivery systems (SEDDS).[11] |
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Reference |
| Ethanol | ~1 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] |
| DMF | ~25 mg/mL | [1] |
| 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Aqueous Solutions
Objective: To prepare a clear aqueous working solution of this compound for in vitro assays.
Materials:
-
This compound solid powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
-
Prepare the Aqueous Working Solution:
-
Dispense the required volume of sterile PBS (pH 7.2) into a sterile tube.
-
While vortexing the PBS, slowly add the calculated volume of the this compound DMSO stock solution to reach the desired final concentration.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Note: It is recommended to prepare this solution fresh before each experiment.
-
Protocol 2: General Protocol for Solubility Enhancement using β-Cyclodextrins
Objective: To explore the use of β-cyclodextrins to improve the aqueous solubility of this compound.
Materials:
-
This compound solid powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other modified β-cyclodextrin
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration device (e.g., 0.22 µm syringe filter)
Methodology:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
-
Determine Solubility:
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the solutions to remove the undissolved solid.
-
Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
-
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Mechanisms of co-solvency and surfactant-mediated solubilization.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. GW 4064 | Autophagy | FXR | TargetMol [targetmol.com]
- 3. jocpr.com [jocpr.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. A nanocrystal technology: to enhance solubility of poorly water soluble drugs | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
stability of GW4064 in cell culture media over time
Welcome to the technical support center for GW4064. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of GW4064 in cell culture experiments, with a specific focus on addressing its stability over time.
Frequently Asked Questions (FAQs)
Q1: What is GW4064 and what is its primary mechanism of action?
A1: GW4064 is a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose homeostasis.[1] Upon binding to FXR, GW4064 initiates a signaling cascade that regulates the expression of various target genes involved in these metabolic pathways.[1][2][3]
Q2: I am not seeing the expected biological effect in my cell culture experiments with GW4064. Could stability be an issue?
A2: Yes, the stability of a small molecule like GW4064 in cell culture media can significantly impact its effective concentration and, consequently, its biological activity. Compounds can degrade in aqueous solutions at 37°C, and components within the media may react with the compound.[4] It is crucial to determine the stability of GW4064 under your specific experimental conditions.
Q3: How can I determine the stability of GW4064 in my cell culture medium?
A3: The stability of GW4064 can be assessed by incubating it in your cell culture medium of choice over a time course (e.g., 0, 2, 8, 24, 48 hours) and then quantifying the remaining concentration of the parent compound at each time point using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[4][5]
Q4: What factors can influence the stability of GW4064 in cell culture?
A4: Several factors can affect compound stability, including:
-
Media Composition: Components like certain amino acids or vitamins can potentially react with the compound.[4]
-
Serum Presence: Fetal Bovine Serum (FBS) contains enzymes that can metabolize small molecules. Conversely, serum proteins can sometimes bind to and stabilize compounds.[4][5]
-
pH of the Media: The pH of the culture medium can influence the rate of hydrolysis and degradation of a compound.[4]
-
Incubation Conditions: Temperature (typically 37°C) and CO₂ levels contribute to the overall chemical environment.
Q5: What are the best practices for preparing and storing GW4064 stock solutions?
A5: To ensure consistency and maximize stability, GW4064 stock solutions should be prepared in a suitable solvent like DMSO.[6] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[7] When preparing working solutions, dilute the stock solution in the cell culture medium immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of GW4064 | Degradation of GW4064 in media: The compound may be unstable under your experimental conditions. | Perform a time-course stability study of GW4064 in your specific cell culture medium using HPLC-MS to determine its half-life.[4][5] Consider refreshing the media with freshly prepared GW4064 at regular intervals if significant degradation is observed. |
| Sub-optimal concentration: The effective concentration at the target may be too low due to degradation or other factors. | Conduct a dose-response experiment to determine the optimal concentration range for your specific cell line and endpoint.[7] | |
| Off-target effects: At high concentrations, GW4064 has been shown to interact with other receptors, such as histamine receptors, which could lead to unexpected biological outcomes.[8] | Use the lowest effective concentration determined from your dose-response experiments. Include appropriate controls to distinguish between FXR-dependent and potential off-target effects. | |
| High variability between experimental replicates | Inconsistent sample handling: Variations in incubation times or sample processing can lead to variability. | Ensure precise and consistent timing for all experimental steps, from compound addition to sample collection and analysis.[4] |
| Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium. | Visually inspect the stock solution and working solutions for any precipitates. Ensure thorough mixing after diluting the stock solution in the media. | |
| Unexpected cytotoxicity | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[7] |
| Compound-induced cytotoxicity: GW4064 itself may induce apoptosis in certain cell lines, potentially independent of FXR.[8] | Perform a cell viability assay (e.g., MTT, resazurin) to assess the cytotoxic effects of GW4064 on your specific cell line at various concentrations.[7] |
Data Presentation
As no specific stability data for GW4064 in cell culture media is publicly available, the following table is provided as a template for researchers to record their own experimental findings.
Table 1: Stability of GW4064 in Cell Culture Media at 37°C
| Time (hours) | Medium Type | Serum (%) | Concentration of GW4064 (µM) - Replicate 1 | Concentration of GW4064 (µM) - Replicate 2 | Concentration of GW4064 (µM) - Replicate 3 | Average Concentration (µM) | % Remaining |
| 0 | e.g., DMEM | e.g., 10% | 100 | ||||
| 2 | e.g., DMEM | e.g., 10% | |||||
| 8 | e.g., DMEM | e.g., 10% | |||||
| 24 | e.g., DMEM | e.g., 10% | |||||
| 48 | e.g., DMEM | e.g., 10% | |||||
| 0 | e.g., RPMI-1640 | e.g., 10% | 100 | ||||
| 2 | e.g., RPMI-1640 | e.g., 10% | |||||
| 8 | e.g., RPMI-1640 | e.g., 10% | |||||
| 24 | e.g., RPMI-1640 | e.g., 10% | |||||
| 48 | e.g., RPMI-1640 | e.g., 10% |
Experimental Protocols
Protocol for Determining the Stability of GW4064 in Cell Culture Media
This protocol outlines a general procedure for assessing the stability of GW4064 in a cell-free culture medium using HPLC-MS.
Materials:
-
GW4064
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of GW4064 in DMSO. Ensure the compound is completely dissolved.
-
Preparation of Working Solution: Dilute the GW4064 stock solution in the desired cell culture medium (with or without serum) to a final working concentration (e.g., 10 µM).
-
Incubation:
-
Dispense 1 mL of the GW4064 working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes.
-
Immediately collect a 100 µL aliquot from each replicate for the 0-hour time point. Store at -80°C until analysis.
-
Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection: At subsequent time points (e.g., 2, 8, 24, and 48 hours), collect a 100 µL aliquot from each replicate and store at -80°C.
-
Sample Preparation for Analysis:
-
Thaw the collected samples.
-
Precipitate proteins by adding a suitable organic solvent (e.g., 2 volumes of ice-cold acetonitrile).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or an HPLC vial for analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a validated HPLC-MS method to quantify the concentration of GW4064.
-
Data Analysis: Calculate the percentage of GW4064 remaining at each time point relative to the 0-hour time point.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of GW4064 activating the Farnesoid X Receptor (FXR).
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating GW4064 Cytotoxicity in Primary Hepatocytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity associated with the Farnesoid X Receptor (FXR) agonist, GW4064, in primary hepatocyte cultures.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our primary hepatocytes treated with GW4064. Isn't GW4064 supposed to be hepatoprotective?
A1: While GW4064, a potent FXR agonist, has demonstrated hepatoprotective effects in various models, particularly those involving cholestasis, reports of cytotoxicity exist.[1] The effects of GW4064 can be context-dependent. In some non-hepatic cell lines, such as MCF-7 breast cancer cells, GW4064 has been shown to induce apoptosis.[2] This suggests that under certain experimental conditions or in specific cell types, cytotoxic effects can occur. One study has also shown that GW4064 can protect human hepatocytes from cisplatin-induced toxicity, highlighting the complex nature of its activity.[3]
Q2: What are the potential mechanisms behind GW4064-induced cytotoxicity in primary hepatocytes?
A2: The precise mechanisms for GW4064-induced cytotoxicity in primary hepatocytes are not fully elucidated and may be multifactorial. However, based on existing research, potential mechanisms include:
-
Off-Target Effects: GW4064 has been identified as a modulator of multiple G protein-coupled receptors, including histamine receptors (H1, H2, and H4).[2][4] In studies where GW4064 induced apoptosis in cancer cell lines, this effect was found to be FXR-independent and could be blocked by histamine receptor regulators.[2][4] It is plausible that similar off-target effects could contribute to cytotoxicity in primary hepatocytes under certain conditions.
-
Metabolic Perturbations: As a powerful nuclear receptor agonist, GW4064 extensively modulates gene expression related to metabolism.[5] While often beneficial, profound shifts in metabolic pathways could potentially lead to cellular stress and cytotoxicity, depending on the metabolic state of the hepatocytes.
-
Induction of Pro-Apoptotic Pathways: While typically associated with cell survival signals, FXR activation can, in some contexts, influence pathways that lead to apoptosis. For instance, co-treatment of biliary tract cancer cells with GW4064 and cisplatin enhanced apoptosis.[6]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in our primary hepatocyte experiments?
A3: General strategies to reduce drug-induced cytotoxicity in vitro often focus on counteracting the underlying cellular stress.[7][8] For GW4064, the following approaches can be considered:
-
Co-treatment with Antioxidants: If oxidative stress is a contributing factor, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[8] NAC is a precursor to glutathione, a major cellular antioxidant, and has well-documented hepatoprotective effects.[9][10][11][12][13]
-
Inhibition of Stress-Activated Signaling Pathways: The c-Jun N-terminal kinase (JNK) pathway is a key mediator of stress-induced apoptosis in hepatocytes. The use of a JNK inhibitor, such as SP600125, could potentially mitigate cytotoxicity. However, it is important to be aware of potential off-target effects of such inhibitors.[14][15][16]
-
Modulation of Off-Target Receptor Activity: Given the known interaction of GW4064 with histamine receptors, the use of specific histamine receptor antagonists could be explored to determine if they alleviate the observed cytotoxicity.
Troubleshooting Guide
Issue: Significant decrease in primary hepatocyte viability after treatment with GW4064.
| Potential Cause | Troubleshooting/Optimization Steps |
| Off-Target Activity | 1. Histamine Receptor Antagonism: Co-treat cells with GW4064 and selective antagonists for H1, H2, and H4 receptors to see if cytotoxicity is reversed.[2] |
| 2. Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of GW4064 that activates FXR without causing significant cytotoxicity. | |
| Oxidative Stress | 1. Co-treatment with N-acetylcysteine (NAC): Pre-incubate hepatocytes with NAC (e.g., 1-5 mM) for 1-2 hours before adding GW4064.[8] |
| 2. Measure Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFDA to quantify ROS levels in response to GW4064 treatment. | |
| Apoptosis Induction | 1. Inhibition of JNK Pathway: Co-treat with a JNK inhibitor like SP600125. Be mindful of its potential JNK-independent effects.[14][17][18] |
| 2. Caspase Activity Assay: Measure the activity of executioner caspases (e.g., caspase-3) to confirm if the observed cell death is apoptotic.[19][20][21][22][23] | |
| General Culture Issues | 1. Review Hepatocyte Handling: Ensure proper thawing, seeding, and maintenance of primary hepatocytes as they are sensitive cells.[24][25][26] |
| 2. Vehicle Control: Confirm that the solvent for GW4064 (e.g., DMSO) is at a non-toxic concentration. |
Data Presentation
Table 1: Effects of GW4064 on Gene Expression in Human Hepatocytes
| Gene | Treatment | Fold Change (mRNA) | Reference |
| CYP3A4 | 1 µM GW4064 (48h) | ~75% decrease | [27][28] |
| SHP | 1 µM GW4064 (48h) | ~3-fold increase | [27][28] |
| ICAM-1 | GW4064 | Dose- and time-dependent increase | [29] |
| MDR3 | 1 µM GW4064 (12h) | Significant induction | [1] |
| BSEP | 1 µM GW4064 (12h) | Significant induction | [1] |
Table 2: Effects of GW4064 on In Vitro Cytotoxicity and Apoptosis
| Cell Line | Treatment | Effect | Reference |
| MCF-7, HEK | GW4064 | Increased cell death (apoptosis) | [2] |
| GBC-SD, RBE | GW4064 + Cisplatin | Enhanced apoptosis | [6] |
| Human Hepatocytes | GW4064 + Cisplatin | Protection against cisplatin toxicity | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for primary hepatocytes to measure cell viability based on mitochondrial metabolic activity.[30][31][32]
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at an optimal density (e.g., 1.31 x 10^5 cells/cm²) and allow them to attach for 24 hours.[30]
-
Compound Treatment:
-
If applicable, pre-treat with a mitigating agent (e.g., NAC) for 1-2 hours.
-
Remove the medium and add fresh medium containing various concentrations of GW4064 (and the mitigating agent, if used). Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Leave at room temperature in the dark for at least 2 hours, shaking gently.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: Assessment of Apoptosis using Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.[19][20][21][22][23]
-
Induce Apoptosis: Treat primary hepatocytes with GW4064 (and any mitigating agents) for the desired time.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading. Adjust the concentration to 50-200 µg of protein in 50 µL of Cell Lysis Buffer per assay.
-
Caspase Reaction:
-
In a 96-well plate, add 50 µL of 2x Reaction Buffer with 10 mM DTT to each well containing the cell lysate.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the absorbance at 400-405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizations
Caption: Canonical FXR signaling pathway activated by GW4064.
Caption: Hypothesized off-target signaling of GW4064.
Caption: Experimental workflow for troubleshooting cytotoxicity.
References
- 1. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic insights into the hepatoprotective role of N‐acetylcysteine in mouse liver | Semantic Scholar [semanticscholar.org]
- 10. Metabolic insights into the hepatoprotective role of N-acetylcysteine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hepatoprotective effects of N-acetylcysteine prevents hepatocellular carcinoma development induced experimentally. | Annals of Hepatology [elsevier.es]
- 13. mdpi.com [mdpi.com]
- 14. Combined activities of JNK1 and JNK2 in hepatocytes protect against toxic liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SP600125, a selective JNK inhibitor, aggravates hepatic ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agscientific.com [agscientific.com]
- 17. mdpi.com [mdpi.com]
- 18. SP600125, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abcam.com [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. media.cellsignal.com [media.cellsignal.com]
- 24. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 26. kosheeka.com [kosheeka.com]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Bile acid signaling through FXR induces intracellular adhesion molecule-1 expression in mouse liver and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. MTT (Assay protocol [protocols.io]
- 32. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
GW4064 In Vivo Rodent Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Farnesoid X Receptor (FXR) agonist, GW4064, in in vivo rodent studies.
Frequently Asked Questions (FAQs)
Q1: What is GW4064 and what is its primary mechanism of action?
A1: GW4064 is a potent, selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that acts as a sensor for bile acids.[1][2][3] Upon activation by ligands like GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to regulate the expression of target genes. This plays a crucial role in the homeostasis of bile acid, lipid, and glucose metabolism.[4][5] Key target genes regulated by FXR include the Small Heterodimer Partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[6][7]
Q2: What is a typical dosage range for GW4064 in mice and rats?
A2: The optimal dose of GW4064 depends heavily on the rodent species, the disease model, and the administration route. Dosages reported in the literature typically range from 15 mg/kg to 150 mg/kg per day. For instance, doses of 30-50 mg/kg/day are common in studies of metabolic diseases and cancer.[3][4][8][9] It is always recommended to perform a pilot dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare and administer GW4064?
A3: GW4064 is a crystalline solid with poor solubility in aqueous solutions.[2][10]
-
Solubilization: It is soluble in organic solvents like DMSO and ethanol.[10] For in vivo use, a common practice is to first dissolve GW4064 in a small amount of DMSO and then dilute it with a vehicle like corn oil or a solution containing PEG300 and Tween 80.[11] A stock solution in DMSO can typically be prepared at up to 100 mg/mL.[11]
-
Administration Routes: The most common administration routes are oral gavage (PO) and intraperitoneal (IP) injection.[5][9] Some studies have also administered GW4064 by mixing it directly into the animal's diet.[12] The choice of route can affect the compound's bioavailability; pharmacokinetic analysis in rats showed an oral bioavailability of 10%.[11]
Q4: Are there any known toxicities or adverse effects?
A4: While GW4064 is a valuable tool compound, it is not suitable for clinical use due to limitations including a potentially toxic stilbene pharmacophore and poor bioavailability.[2][13] Some long-term studies have reported adverse effects. For example, in mice on a high-fat diet, GW4064 administration accentuated body weight gain and glucose intolerance, which was linked to a reduction in the bile acid pool and decreased energy expenditure.[12][14] Histological examination in medaka (a fish model) following GW4064 exposure showed significant lipid accumulation and cellular alterations in the liver.[6] Researchers should carefully monitor animal health, including body weight and liver function markers, throughout the study.
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of GW4064 in Rodent Models
| Species | Model / Disease Area | Dosage | Administration Route | Vehicle | Key Outcome / Reference |
| Rat | Cholestasis (ANIT-induced) | 30 mg/kg/day | Oral Gavage | Corn Oil | Significant reduction in markers of liver damage (ALT, AST).[3][15] |
| Rat | Hilar Cholangiocarcinoma | 50 mg/kg/day | Intraperitoneal (IP) | Not specified | Increased food intake in treated group vs. model group.[9] |
| Mouse (C57BL/6) | Diet-Induced Obesity | 50 mg/kg, twice weekly | Oral Gavage | DMSO | Suppressed weight gain and hepatic steatosis.[4] |
| Mouse (db/db) | Type 2 Diabetes | Not specified (daily gavage) | Oral Gavage | Not specified | Improved hyperglycemia and hyperlipidemia.[5] |
| Mouse (BALB/c) | Colorectal Cancer | 30 mg/kg/day | Intraperitoneal (IP) | Not specified | Upregulated PD-L1; enhanced anti-PD-L1 immunotherapy.[8] |
| Mouse (WT & FXR-/-) | Autophagy Study | 150 mg/kg (single dose) | Not specified | Vehicle | Increased p62 protein expression in the ileum.[16] |
| Mouse (BALB/c) | Gene Expression Study | 50 mg/kg (single dose) | Oral Gavage | Gum acacia | Induced PGC-1α expression in liver and skeletal muscle.[7] |
Table 2: GW4064 Solubility Information
| Solvent | Solubility | Reference |
| DMSO | ~25 mg/mL; up to 100 mM | [1][10] |
| Dimethylformamide (DMF) | ~25 mg/mL | [10] |
| Ethanol | ~1 mg/mL | [10] |
| DMSO:PBS (pH 7.2) at 1:2 ratio | ~0.3 mg/mL | [10] |
Experimental Protocols
Protocol: Oral Gavage Administration of GW4064 in Mice
This protocol provides a general guideline for preparing and administering GW4064 via oral gavage for a metabolic study.
Materials:
-
GW4064 crystalline solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Flexible plastic or rigid metal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge)
-
1 mL syringes
Procedure:
-
Animal Preparation: Allow mice to acclimatize for at least one week before the experiment. Weigh each mouse immediately before dosing to calculate the precise volume needed.
-
Dose Calculation:
-
Determine the target dose (e.g., 30 mg/kg).
-
Determine the dosing volume. A typical volume for oral gavage in mice is 5-10 mL/kg. To minimize stress, use the smallest volume possible.[17] For a 25g mouse at 10 mL/kg, the volume is 0.25 mL.
-
Calculate the required concentration of the dosing solution (e.g., 3 mg/mL for a 30 mg/kg dose at a 10 mL/kg volume).
-
-
Preparation of Dosing Solution (Example for 3 mg/mL):
-
Warning: Perform in a chemical fume hood.
-
Weigh the required amount of GW4064. For 1 mL of solution, weigh 3 mg.
-
In a sterile microcentrifuge tube, dissolve the GW4064 in a small volume of DMSO (e.g., 50 µL). Vortex until fully dissolved. The final DMSO concentration should be kept low (ideally <5%) to avoid toxicity.
-
Add the corn oil vehicle to the dissolved GW4064/DMSO mixture to reach the final volume (e.g., add 950 µL of corn oil).
-
Vortex vigorously to create a uniform suspension or solution. Prepare this solution fresh daily.
-
-
Administration:
-
Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the needle into the esophagus via the side of the mouth. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is in place, slowly dispense the calculated volume of the GW4064 solution.
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress (e.g., difficulty breathing, regurgitation). Continue to monitor animal health daily for the duration of the study.
Troubleshooting Guide
Q: I am not observing the expected therapeutic effect. What could be wrong?
A: Suboptimal efficacy can arise from several factors. Consider the following troubleshooting steps:
-
Compound Integrity & Formulation:
-
Solubility: Is the compound fully dissolved or uniformly suspended? GW4064 has poor aqueous solubility.[2][10] If precipitation is observed, consider adjusting the vehicle composition or preparing the formulation immediately before use. Aqueous solutions are not recommended for storage beyond one day.[10]
-
Stability: GW4064 has a potentially unstable stilbene pharmacophore.[2] Ensure the compound has been stored correctly (typically at -20°C) and is not expired.[10]
-
-
Dosage and Administration:
-
Dose: The selected dose may be too low for your specific model or animal strain. Review the literature for doses used in similar studies (see Table 1) and consider a dose-escalation pilot study.
-
Route & Bioavailability: Oral administration results in low bioavailability (~10% in rats).[11] If using oral gavage, an intraperitoneal injection might provide more consistent systemic exposure.
-
Administration Technique: For oral gavage, ensure correct technique to avoid accidental administration into the trachea. For IP injections, ensure the injection is truly intraperitoneal and not into the gut or subcutaneous space.
-
-
Model-Specific Factors:
-
FXR Expression: Confirm that your target tissue expresses FXR. While widely expressed in the liver and intestine, levels can be low in other tissues like skeletal muscle and some cell lines.[7][18]
-
Disease Progression: The timing of treatment initiation relative to disease progression can be critical.
-
Off-Target Effects: Be aware that GW4064 can have FXR-independent effects and may interact with other receptors, such as histamine receptors, which could confound results.[18]
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of FXR agonist GW4064 in the treatment of hilar cholangiocarcinoma in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. downstate.edu [downstate.edu]
- 18. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
dealing with conflicting data from GW4064 studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with GW4064. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and conflicting data observed in GW4064 studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GW4064?
A1: GW4064 is widely recognized as a potent and selective synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2][3] Upon binding, GW4064 induces a conformational change in FXR, leading to the recruitment of coactivators and the regulation of target gene expression.[1]
Q2: Why are there conflicting reports on the effects of GW4064 in cancer studies?
A2: The conflicting data in cancer studies arise from the multifaceted and context-dependent activities of GW4064. While some studies demonstrate anti-tumor effects, including the inhibition of cancer cell proliferation[4][5], other research presents a more complex picture:
-
Immune Checkpoint Upregulation: GW4064 has been shown to upregulate Programmed Death-Ligand 1 (PD-L1) in colorectal cancer cells through the activation of FXR and MAPK signaling pathways. This could potentially facilitate tumor immune evasion.[4][6][7]
-
FXR-Independent Apoptosis: In certain cancer cell lines, such as MCF-7 breast cancer cells, GW4064-induced apoptosis has been reported to be independent of FXR. Evidence suggests this effect may be mediated through off-target interactions with histamine receptors.[8][9][10]
Q3: I am observing contradictory results in my metabolic studies with GW4064. Is this expected?
A3: Yes, observing contradictory metabolic effects with GW4064 is not unexpected and reflects the complexity of FXR signaling in metabolism. Published studies have reported seemingly opposing outcomes:
-
Protective Effects: Some studies indicate that GW4064 can protect against high-fat diet-induced hepatic steatosis and insulin resistance.[11]
-
Adverse Effects: Conversely, long-term administration of GW4064 has been shown to potentially induce obesity and diabetes in animal models, an effect attributed to reduced energy expenditure.[12][13] The role of GW4064 in glucose metabolism has also yielded contradictory findings.[14]
Q4: Are there known off-target effects of GW4064?
A4: A significant point of conflicting data stems from the discovery of FXR-independent, off-target effects of GW4064. Research has demonstrated that GW4064 can modulate multiple G protein-coupled receptors (GPCRs), including histamine H1 and H4 receptors (activation) and H2 receptors (inhibition).[8][9][10] These off-target activities can lead to cellular responses, such as changes in intracellular calcium and cAMP levels, that are independent of FXR activation.[8][9] This necessitates careful interpretation of experimental results, as effects observed may not be solely attributable to FXR agonism.
Q5: What are the conflicting findings regarding GW4064 and hepatotoxicity?
A5: The literature presents a conflicting profile of GW4064's effects on the liver. Several studies have highlighted its hepatoprotective role in animal models of cholestasis, where it reduces markers of liver damage.[15][16][17] However, a study conducted in medaka fish (Oryzias latipes) reported that exposure to GW4064 can lead to sublethal hepatotoxicity, indicating potential for adverse hepatic effects under certain conditions.[18]
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Effects in Cancer Cell Lines
-
Possible Cause 1: FXR Expression Levels. The anti-proliferative effects of GW4064 can be dependent on the expression level of FXR in the cancer cells being studied.
-
Troubleshooting Step: Before initiating your experiment, perform a baseline assessment of FXR expression in your cell line(s) via qPCR or Western blot. This will help in interpreting the variability in response to GW4064.
-
-
Possible Cause 2: Off-Target Effects. As noted in the FAQs, GW4064 can induce apoptosis through FXR-independent mechanisms, potentially via histamine receptors.[8][9]
-
Troubleshooting Step: To dissect the mechanism, consider using FXR knockdown (siRNA) or knockout cell lines. Additionally, co-treatment with selective histamine receptor antagonists can help determine the contribution of off-target effects.
-
-
Possible Cause 3: Experimental Conditions. Cell culture conditions, such as serum concentration, can influence the cellular response to GW4064.[8]
-
Troubleshooting Step: Standardize and clearly report your cell culture conditions, including serum percentage and any periods of serum starvation.
-
Issue 2: Unexpected In Vivo Metabolic Phenotype
-
Possible Cause 1: Duration of Treatment. The metabolic effects of GW4064 can vary between short-term and long-term administration.[11][12][13]
-
Troubleshooting Step: Clearly define the duration of your in vivo study. For long-term studies, consider including interim assessments of metabolic parameters to track dynamic changes.
-
-
Possible Cause 2: Animal Model and Diet. The specific animal model and the composition of the diet (e.g., high-fat, high-cholesterol) can significantly impact the observed metabolic outcomes.[11]
-
Troubleshooting Step: Ensure your animal model and diet are appropriate for the specific metabolic question you are addressing. Report detailed information on the diet composition.
-
Issue 3: Discrepancies in Signaling Pathway Activation
-
Possible Cause 1: Cell Type and Context. The signaling pathways activated by GW4064 can be cell-type specific and context-dependent. For example, the effect on the MAPK/ERK pathway has been reported as both activating and suppressive.[4][19]
-
Troubleshooting Step: When investigating a specific signaling pathway, perform a time-course experiment to capture both early and late activation events. It is also advisable to use multiple cell lines to confirm the observed effect.
-
-
Possible Cause 2: Crosstalk with Off-Target Pathways. Activation of GPCRs by GW4064 can initiate signaling cascades (e.g., involving cAMP and Ca2+) that can crosstalk with other pathways.[8][9]
-
Troubleshooting Step: Use specific inhibitors for suspected off-target pathways to isolate the FXR-dependent signaling events. For instance, to study FXR-mediated transcription, ensure that observed effects are not a consequence of GPCR-induced secondary signaling.
-
Data Presentation: Summary of Conflicting Quantitative Data
Table 1: Effects of GW4064 on Cancer Cell Viability
| Cell Line | Concentration | Duration | Effect on Cell Viability | FXR Dependence | Reference |
| HCT116 (Colorectal) | 6.9 µM (IC50) | Not specified | Inhibition | Not specified | [6] |
| CT26 (Colorectal) | 6.4 µM (IC50) | Not specified | Inhibition | Not specified | [6] |
| MCF-7 (Breast) | 5 µM | 48 hours | Induction of cell death | Independent | [8] |
| HEK293T | 5 µM | 48 hours | Induction of cell death | Independent (FXR-deficient) | [8] |
Table 2: In Vivo Metabolic Effects of GW4064
| Animal Model | Diet | Duration | Key Metabolic Outcome | Reference |
| C57BL/6 Mice | High-Fat Diet | 6 weeks | Suppressed weight gain, reduced hepatic steatosis | [11] |
| C57BL/6J Mice | High-Fat Diet | 76 days | Accentuated body weight gain, glucose intolerance | [13] |
| Mice | High-Fat Diet | Long-term | Induced obesity and diabetes, decreased energy expenditure | [12] |
Table 3: Effects of GW4064 on Signaling Pathways
| Pathway | Cell/Animal Model | Effect | Reference |
| MAPK/ERK | HCT116 and CT26 cells | Activation (increased phosphorylation of JNK and ERK1/2) | [4] |
| MAPK/ERK | KYSE150 and EC109 cells (Esophageal Squamous Cell Carcinoma) | Suppression (decreased phosphorylation of ERK1/2) | [19] |
| PD-L1 Expression | HCT116 and CT26 cells | Upregulation | [4] |
| cAMP Signaling | HEK cells | Dose-dependent enhancement of basal cAMP | [8] |
| NFAT Signaling | HEK cells | Activation | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
This protocol is adapted from methodologies used in GW4064 studies.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare working solutions of GW4064 in cell culture medium. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[1] Include a vehicle control (DMSO) in all experiments.[1] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GW4064 or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is a standard method for assessing changes in protein expression following GW4064 treatment.[1]
-
Cell Lysis: Treat cells with the desired concentrations of GW4064 for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Quantify the protein concentration using a BCA assay or a similar method.
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli buffer.
-
SDS-PAGE: Separate the proteins by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: Canonical FXR signaling pathway activated by GW4064.
Caption: FXR-independent off-target signaling of GW4064 via GPCRs.
Caption: Logical workflow for troubleshooting conflicting GW4064 data.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 16. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Exposure to the synthetic FXR agonist GW4064 causes alterations in gene expression and sublethal hepatotoxicity in eleutheroembryo medaka (Oryzias latipes) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: GW4064 and Farnesoid X Receptor (FXR)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for the farnesoid X receptor (FXR)-independent effects of the synthetic agonist GW4064 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known FXR-independent effects of GW4064?
A1: GW4064, while a potent FXR agonist, is known to exert several off-target effects. These are crucial to consider for accurate interpretation of experimental results. The primary FXR-independent effects include:
-
Modulation of G Protein-Coupled Receptors (GPCRs): GW4064 can interact with and modulate the activity of various GPCRs, most notably histamine and muscarinic acetylcholine receptors.[1][2] It has been shown to activate histamine H1 and H4 receptors and inhibit the H2 receptor.[1][2]
-
Activation of Intracellular Signaling Pathways: GW4064 can activate downstream signaling cascades independently of FXR. This includes the activation of Gαq/11 and Gαi/o G proteins, leading to increased intracellular calcium levels, modulation of cyclic AMP (cAMP), and subsequent activation of transcription factors like the nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB).[1][3]
-
Induction of Apoptosis: In some cell lines that lack FXR expression, such as MCF-7 and HEK cells, GW4064 has been observed to induce apoptosis, indicating an FXR-independent mechanism of cell death.[1]
Q2: How can I be sure that the observed effects in my experiment are truly FXR-dependent?
A2: The most rigorous method to confirm that the biological effects of GW4064 are mediated by FXR is to use a comparative approach with models lacking functional FXR. The gold standard is the use of FXR-knockout (FXR-KO) animals or FXR-deficient cell lines.[4] If the effect of GW4064 is absent in the FXR-KO model compared to the wild-type, it strongly indicates an FXR-dependent mechanism.
Q3: Are there pharmacological tools to block the FXR-dependent effects of GW4064?
A3: Yes, using an FXR antagonist can help differentiate between on-target and off-target effects. While a universally accepted and highly specific FXR antagonist for in vivo use is still a matter of ongoing research, compounds like guggulsterone have been used experimentally.[5][6] By co-treating with an FXR antagonist, you can assess whether the effects of GW4064 are blocked. However, it is important to note that antagonists may also have their own off-target effects that need to be controlled for.
Troubleshooting Guides
Guide 1: Differentiating On-Target vs. Off-Target Effects of GW4064
Issue: You observe a cellular or physiological response to GW4064 treatment and need to determine if it is mediated by FXR.
Solution: Employ a multi-pronged approach to validate the involvement of FXR.
Experimental Workflow:
Caption: Experimental workflow for validating FXR-dependent effects of GW4064.
Detailed Methodologies:
-
Use of FXR-Deficient/Knockout Models:
-
In Vitro: Utilize cell lines that do not express FXR (e.g., HEK-293T, MCF-7) or employ siRNA/shRNA to knock down FXR expression in your target cells.[1] Compare the effects of GW4064 in these cells to their wild-type counterparts. An absence of the effect in FXR-deficient cells is strong evidence for on-target activity.
-
In Vivo: Conduct parallel experiments in wild-type and FXR-knockout (FXR-KO) mice.[4] If the physiological or molecular changes induced by GW4064 in wild-type mice are absent in FXR-KO mice, the effect is confirmed to be FXR-dependent.
-
-
Pharmacological Inhibition with an FXR Antagonist:
-
Rescue Experiments:
-
In FXR-deficient cells, transiently or stably re-express FXR. If the re-expression of FXR restores the responsiveness to GW4064, it provides compelling evidence for an on-target effect.[1]
-
Guide 2: Investigating Potential Off-Target Signaling Pathways
Issue: You suspect an observed effect of GW4064 is FXR-independent and want to identify the responsible signaling pathway.
Solution: Based on known off-target interactions, investigate signaling pathways downstream of GPCRs.
Known FXR-Independent Signaling Pathways of GW4064:
Caption: Known FXR-independent signaling pathways activated by GW4064.
Experimental Protocols:
-
Calcium Imaging: To test for the involvement of Gαq/11 signaling, measure intracellular calcium mobilization upon GW4064 treatment using fluorescent calcium indicators like Fura-2 or Fluo-4.[1]
-
cAMP Measurement: To assess Gαi/o or soluble adenylyl cyclase (sAC) involvement, measure intracellular cAMP levels using commercially available kits (e.g., ELISA, FRET-based sensors).[1]
-
Western Blotting: Analyze the phosphorylation status of key downstream proteins, such as CREB, to confirm pathway activation.
-
Reporter Assays: Use luciferase reporter constructs containing response elements for NFAT or CRE to quantify the activation of these transcription factors.[1]
Quantitative Data on GW4064 Off-Target Effects
The following table summarizes the known potencies of GW4064 at its intended target (FXR) and various off-target receptors. This data is crucial for designing experiments with appropriate concentrations to minimize off-target effects.
| Target | Assay Type | Parameter | Value (µM) | Reference |
| FXR (On-Target) | Cell-based transactivation | EC50 | 0.065 | [MedchemExpress] |
| Histamine H1 Receptor | Reporter Assay (HEK cells with endogenous H1R) | EC50 | 9.76 | [1][7] |
| Reporter Assay (HEK cells with overexpressed H1R) | EC50 | 0.32 | [1][7] | |
| Radioligand Binding | Ki | 4.10 | [1] | |
| Histamine H2 Receptor | cAMP Accumulation (inhibition) | IC50 | 0.78 | [1] |
| Radioligand Binding | Ki | 6.33 | [1] | |
| Histamine H4 Receptor | cAMP Accumulation (activation) | EC50 | 0.742 | [1] |
| Muscarinic M1 Receptor | Radioligand Binding | Ki | 1.8 | [1] |
| Muscarinic M2 Receptor | Radioligand Binding | Ki | 1.73 | [1] |
| Muscarinic M3 Receptor | Radioligand Binding | Ki | 5.62 | [1] |
| Muscarinic M5 Receptor | Radioligand Binding | Ki | 4.89 | [1] |
| Angiotensin II AT1 Receptor | Radioligand Binding | Ki | 0.94 | [1] |
Note: EC50, IC50, and Ki values can vary depending on the experimental system and assay conditions. It is recommended to perform dose-response studies in your specific model.
Detailed Experimental Protocols
Protocol 1: In Vivo GW4064 Administration in Wild-Type and FXR-KO Mice
This protocol provides a general framework for assessing the FXR-dependency of GW4064's effects in a mouse model.
Materials:
-
Wild-type and FXR-knockout mice (matched background strain, age, and sex)
-
GW4064
-
Vehicle (e.g., corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)[8]
-
Gavage needles
-
Standard surgical and tissue collection tools
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign wild-type and FXR-KO mice to either a vehicle control group or a GW4064 treatment group (n=5-8 mice per group is recommended).
-
GW4064 Preparation: Prepare a stock solution of GW4064 in a suitable solvent. On the day of administration, dilute the stock solution to the final desired concentration in the vehicle. A typical dose for in vivo studies ranges from 30-50 mg/kg body weight.[8][9]
-
Administration: Administer GW4064 or vehicle to the mice via oral gavage. The frequency and duration of administration will depend on the specific experimental question (e.g., a single dose for acute effects, or daily dosing for chronic studies).[10][11]
-
Monitoring: Monitor the animals regularly for any signs of toxicity or changes in behavior.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues of interest (e.g., liver, intestine, adipose tissue).
-
Analysis: Process the collected samples for downstream analysis, such as:
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To measure the expression of known FXR target genes (e.g., SHP, BSEP, FGF15/19) and other genes of interest.
-
Protein Analysis (Western Blotting or ELISA): To quantify protein levels and post-translational modifications.
-
Histology: To examine tissue morphology and pathology.
-
Metabolite Analysis (Mass Spectrometry): To measure changes in relevant metabolites (e.g., bile acids, lipids).
-
Data Interpretation:
-
If GW4064 induces a significant change in a measured parameter in wild-type mice but not in FXR-KO mice, the effect is considered FXR-dependent.
-
If the effect is observed in both genotypes, it is likely FXR-independent.
-
If the effect is present but significantly blunted in FXR-KO mice, it may indicate both FXR-dependent and -independent contributions.
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC5414852 - Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. - OmicsDI [omicsdi.org]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Guggulsterone is a farnesoid X receptor antagonist in coactivator association assays but acts to enhance transcription of bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Hammerhead-type FXR agonists induce an enhancer RNA Fincor that ameliorates nonalcoholic steatohepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Tissue-specific Farnesoid X Receptor in Suppressing the Expression of Genes in Bile-acid Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
unexpected activation of other pathways by GW4064
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Farnesoid X Receptor (FXR) agonist, GW4064. The information provided addresses the off-target activation of other signaling pathways.
Frequently Asked Questions (FAQs)
Q1: We are observing effects of GW4064 in a cell line that does not express FXR. Is this possible?
A1: Yes, this is a documented phenomenon. Research has shown that GW4064 can elicit biological responses in cells that are deficient in FXR, such as HEK-293T and MCF-7 cells.[1][2] These effects are mediated by off-target interactions with other cellular signaling pathways.
Q2: What are the known off-target pathways activated by GW4064?
A2: GW4064 has been found to modulate several pathways independently of FXR. The most well-characterized off-target effects include the activation of G protein-coupled receptors (GPCRs), specifically histamine receptors, and the subsequent triggering of intracellular calcium and cAMP signaling.[1][2] Additionally, GW4064 can activate the MAPK signaling pathway and induce endoplasmic reticulum (ER) stress.[3] It has also been shown to regulate PGC-1α expression through the Estrogen Receptor-Related Receptor α (ERRα).[4]
Q3: We see activation of a CRE-luciferase reporter with GW4064 treatment. What is the mechanism?
A3: GW4064 can induce cAMP response element (CRE) activation through an FXR-independent mechanism.[1] This is thought to occur via a soluble adenylyl cyclase-dependent increase in cAMP levels and a calcium/calcineurin-dependent nuclear translocation of CRE-binding protein 2 transducers.[1][2]
Q4: Can GW4064 induce apoptosis through an FXR-independent mechanism?
A4: Yes. Studies have reported GW4064-induced apoptosis in MCF-7 breast cancer cells and even in FXR-deficient HEK-293T cells.[1][2] This effect may be linked to its interaction with histamine receptors.[1][2] Interestingly, in some contexts, FXR overexpression has been shown to protect against GW4064-induced cell death.[1]
Q5: Is the G protein-coupled bile acid receptor TGR5 involved in the off-target effects of GW4064?
A5: Current evidence suggests that the observed off-target effects of GW4064 on CRE are not mediated by TGR5. In fact, TGR5 overexpression has been shown to dampen the GW4064-mediated activation of CRE.[1]
Troubleshooting Guides
Issue 1: Unexpected gene expression changes not typically associated with FXR activation.
-
Possible Cause: The observed gene expression changes may be due to GW4064's off-target effects on pathways such as MAPK or its interaction with ERRα, which regulates PGC-1α.[3][4]
-
Troubleshooting Steps:
-
Verify FXR expression: Confirm that your cell line or tissue model expresses FXR at both the mRNA and protein levels.
-
Use an alternative FXR agonist: Compare the effects of GW4064 with another structurally different FXR agonist, such as a steroidal agonist like obeticholic acid (OCA) or a non-steroidal agonist like fexaramine.[5]
-
Inhibit off-target pathways: Use specific inhibitors for suspected off-target pathways (e.g., MAPK inhibitors like VX-702) to see if the unexpected gene expression is reversed.[3]
-
FXR knockdown/knockout: If possible, use siRNA to knock down FXR or utilize an FXR-knockout model to definitively determine if the effect is FXR-dependent.[6][7]
-
Issue 2: Observation of rapid intracellular calcium flux upon GW4064 treatment.
-
Possible Cause: GW4064 can induce a rapid increase in intracellular calcium levels, which is independent of FXR activation.[1][2] This is likely mediated through the activation of Gαq/11 G proteins and the phosphoinositol-dependent phospholipase C (PI-PLC) pathway.[1]
-
Troubleshooting Steps:
-
Chelate intracellular calcium: Use an intracellular calcium chelator, such as BAPTA-AM, to confirm that the downstream effects are calcium-dependent.
-
Inhibit PI-PLC: Pre-treat cells with a PI-PLC inhibitor like U73122 to see if it blocks the GW4064-induced calcium flux and subsequent signaling.[1]
-
Inhibit IP3 receptors: Use an inositol triphosphate (IP3) receptor antagonist to determine if the calcium release is from intracellular stores.[1]
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for CREB phosphorylation | 0.241 µM | HEK-293T | cAMP assay | [1] |
| IC50 for forskolin-induced cAMP | 0.07 µM | HEK-293T | cAMP assay | [1] |
| EC50 for CRE luciferase activation | 0.012 µM | HEK-293T | Luciferase reporter | [1] |
| EC50 for NFAT-RE luciferase activation | 0.015 µM | HEK-293T | Luciferase reporter | [1] |
Signaling Pathway Diagrams
Caption: GW4064 activation of the Gq/11-PLC-Calcium-NFAT pathway.
Caption: GW4064-mediated activation of the cAMP/CREB pathway.
Caption: GW4064 activation of the MAPK signaling pathway.
Experimental Protocols
Luciferase Reporter Assay for CRE and NFAT-RE Activation
-
Cell Culture and Transfection:
-
Plate HEK-293T cells in 24-well plates at a suitable density.
-
Transfect cells with a luciferase reporter plasmid containing either cAMP response elements (CRE) or nuclear factor of activated T-cells response elements (NFAT-RE). A constitutively active Renilla luciferase plasmid should be co-transfected for normalization.
-
-
GW4064 Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of GW4064 (e.g., 0.001 to 10 µM) or vehicle control (DMSO).
-
-
Luciferase Activity Measurement:
-
After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Intracellular Calcium Measurement
-
Cell Preparation and Dye Loading:
-
Culture HEK-293T cells to an appropriate confluency.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
GW4064 Stimulation and Data Acquisition:
-
Acquire baseline fluorescence readings using a flow cytometer or a fluorescence plate reader.
-
Add GW4064 at the desired concentration and continue to monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.
-
Western Blot for MAPK Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Treat HCT116 or CT26 cells with GW4064 for a specified time (e.g., 48 hours).[3]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated JNK (p-JNK), total JNK, phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used for quantification.
-
References
- 1. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Bile Acid Receptor Agonist GW4064 Regulates PPARγ Coactivator-1α Expression Through Estrogen Receptor-Related Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammerhead-type FXR agonists induce an eRNA FincoR that ameliorates nonalcoholic steatohepatitis in mice [elifesciences.org]
- 6. Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
Distinguishing FXR-Dependent vs. Independent Effects of GW4064: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GW4064 is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Due to its high potency, GW4064 has been extensively used as a pharmacological tool to investigate the physiological functions of FXR. However, accumulating evidence reveals that GW4064 can exert effects independently of FXR, necessitating careful experimental design and interpretation to accurately attribute its biological activities. This guide provides a comprehensive comparison of the FXR-dependent and independent effects of GW4064, supported by experimental data and detailed protocols to aid researchers in dissecting these distinct mechanisms.
FXR-Dependent Effects of GW4064
The canonical mechanism of GW4064 action involves direct binding to and activation of FXR. This leads to the recruitment of coactivators and the regulation of target gene expression.
Table 1: Summary of FXR-Dependent Effects of GW4064
| Target Gene/Process | Effect of GW4064 | Quantitative Data | Model System | Reference(s) |
| Bile Acid Synthesis | ||||
| CYP7A1 (Cholesterol 7α-hydroxylase) | Repression | ↓ ~5-fold in liver of control mice | Wild-type mice | [1] |
| CYP8B1 (Sterol 12α-hydroxylase) | Repression | ↓ ~5-fold in livers of control mice | Wild-type mice | [1] |
| Bile Acid Transport | ||||
| BSEP (Bile Salt Export Pump) | Induction | ↑ in livers of control mice | Wild-type mice | [1] |
| Lipid Metabolism | ||||
| SREBP-1c (Sterol regulatory element-binding protein 1c) | Repression | ↓ in an FXR-dependent manner | Wild-type mice | [2] |
| CD36 (Fatty acid translocase) | Repression | ↓ protein levels in a dose-dependent manner | Oleic acid-treated liver cells | [3] |
| Glucose Metabolism | ||||
| PEPCK (Phosphoenolpyruvate carboxykinase) | Induction | Dose-dependent induction | Female ZDF rats | [4] |
| G6Pase (Glucose-6-phosphatase) | Repression | ↓ in an FXR-dependent manner | Wild-type mice | [2] |
| Other Target Genes | ||||
| SHP (Small Heterodimer Partner) | Induction | ↑ ~3-fold in human hepatocytes | Primary human hepatocytes | [5] |
| FincoR (FXR-induced non-coding RNA) | Induction | Robustly induced in an FXR-dependent manner | Wild-type mice | [6] |
Signaling Pathway
The FXR-dependent signaling pathway is initiated by the binding of GW4064 to the ligand-binding domain of FXR. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bile acid receptor agonist GW4064 regulates PPARγ coactivator-1α expression through estrogen receptor-related receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hammerhead-type FXR agonists induce an eRNA FincoR that ameliorates nonalcoholic steatohepatitis in mice [elifesciences.org]
A Researcher's Guide to LXR Pathway Modulation: (E)-GW4064 vs. T0901317
For researchers, scientists, and drug development professionals navigating the complexities of the Liver X Receptor (LXR) signaling pathway, the choice of chemical tools is paramount. This guide provides a comprehensive comparison of two widely cited compounds, (E)-GW4064 and T0901317, to inform experimental design and data interpretation.
While both compounds are often encountered in the literature of nuclear receptor signaling, a critical distinction must be made: (E)-GW4064 is a potent and selective Farnesoid X Receptor (FXR) agonist and is not a direct activator of the LXR pathway. In contrast, T0901317 is a well-established dual agonist of LXRα and LXRβ. This guide will elucidate the distinct pharmacological profiles of each compound, highlighting their primary targets, known off-target effects, and appropriate applications in pathway studies.
Understanding the Key Players
The Liver X Receptors (LXRα and LXRβ) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1] Activation of LXRs by endogenous oxysterols or synthetic agonists leads to the transcriptional regulation of target genes involved in these processes. The Farnesoid X Receptor (FXR) is another nuclear receptor crucial for bile acid homeostasis, lipid and glucose metabolism.[2] Given the significant crosstalk between these metabolic pathways, understanding the selectivity of chemical modulators is essential.
(E)-GW4064: A Selective FXR Agonist
(E)-GW4064 is a synthetic, non-steroidal isoxazole that has been extensively utilized as a potent and selective agonist for the Farnesoid X Receptor (FXR).[3][4] It is a valuable tool for investigating the physiological and pathological roles of FXR.
Primary Target: Farnesoid X Receptor (FXR).[3][4]
Off-Target Activities: While highly selective for FXR, some studies have reported that GW4064 can modulate the activity of multiple G protein-coupled receptors (GPCRs), including histamine receptors H1 and H4 (activation) and H2 (inhibition).[3][5] This is a critical consideration, as these off-target effects could lead to misinterpretation of experimental results if attributed solely to FXR activation. For instance, GW4064-induced apoptosis in certain cancer cell lines was found to be independent of FXR but could be blocked by histamine receptor regulators.[3]
Use in LXR Pathway Studies: Due to its lack of direct activity on LXRs, (E)-GW4064 is not a suitable compound for studying the LXR pathway. Its use should be restricted to investigations focused on FXR signaling. Researchers studying LXR-FXR crosstalk should be aware of GW4064's selectivity profile to design appropriate control experiments.
T0901317: A Potent but Promiscuous LXR Agonist
T0901317 is a synthetic, non-steroidal compound that potently activates both LXRα and LXRβ isoforms.[6] It has been instrumental in elucidating the role of LXRs in various physiological processes. However, its utility is tempered by significant off-target activities.
Primary Target: Liver X Receptors (LXRα and LXRβ).[6]
Off-Target Activities: A major drawback of T0901317 is its activation of other nuclear receptors and pathways. Notably, it can activate FXR, albeit at a much higher concentration than its LXR agonistic activity.[6][7] Additionally, T0901317 has been identified as an inverse agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ.[6] One of the most significant in vivo consequences of LXR activation by agonists like T0901317 is the induction of hepatic lipogenesis, leading to hypertriglyceridemia and hepatic steatosis.[8][9] This effect is primarily mediated by the LXR-dependent upregulation of the sterol regulatory element-binding protein-1c (SREBP-1c).[9]
Use in LXR Pathway Studies: T0901317 is a powerful tool for activating the LXR pathway in vitro and in vivo. However, researchers must exercise caution and incorporate appropriate controls to account for its off-target effects. For example, when studying the effects of T0901317 on a biological system, it is advisable to confirm that the observed effects are indeed LXR-dependent by using LXR-deficient cells or animal models.[10]
Quantitative Data Summary
The following table summarizes the key quantitative data for (E)-GW4064 and T0901317, highlighting their respective potencies and selectivities.
| Compound | Primary Target | EC50 | Off-Target(s) | Off-Target EC50/Ki | Reference(s) |
| (E)-GW4064 | FXR | 15 nM | GPCRs (e.g., Histamine H1, H2, H4) | Not widely reported | [4] |
| T0901317 | LXRα | 20 nM | FXR, RORα, RORγ | FXR: 5 µM (EC50), RORα: 132 nM (Ki), RORγ: 51 nM (Ki) | [6] |
Experimental Protocols
To aid researchers in designing robust experiments, detailed methodologies for key assays are provided below.
Luciferase Reporter Gene Assay for LXR/FXR Activation
This assay is used to determine the ability of a compound to activate LXR or FXR and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS.[11] For the assay, cells are plated in 96-well plates and transiently transfected with expression plasmids for the desired nuclear receptor (e.g., pCMV-hLXRα or pCMV-hFXR), a reporter plasmid containing response elements for that receptor upstream of a luciferase gene (e.g., hLXREx3TK-Luc), and a control plasmid for normalization (e.g., GFP).[11]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound ((E)-GW4064 or T0901317) at various concentrations. DMSO is used as a vehicle control.[11]
-
Luciferase Assay: Following a 24-hour incubation with the compound, cells are lysed, and the luciferase activity is measured using a luminometer.[11]
-
Data Analysis: Luciferase activity is normalized to the control plasmid expression. The fold induction relative to the vehicle control is calculated to determine the agonistic activity of the compound.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in the mRNA expression of LXR or FXR target genes following compound treatment.
Methodology:
-
Cell/Tissue Treatment: Cells (e.g., HepG2 hepatocytes, macrophages) or tissues from treated animals are harvested.[12]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted using a suitable method (e.g., TRIzol), and its concentration and purity are determined. First-strand cDNA is synthesized from the RNA using a reverse transcriptase kit.
-
qPCR: The qPCR reaction is performed using a qPCR instrument with SYBR Green or TaqMan probes for the target genes (e.g., for LXR: ABCA1, ABCG1, SREBP-1c; for FXR: SHP, BSEP) and a housekeeping gene for normalization (e.g., GAPDH, 18S rRNA).[12][13]
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: LXR and FXR signaling pathways activated by T0901317 and GW4064, respectively.
Caption: A typical experimental workflow for evaluating the effects of nuclear receptor agonists.
Conclusion and Recommendations
-
(E)-GW4064 should be used exclusively for studying the FXR pathway . Researchers should remain vigilant about its potential off-target effects on GPCRs and design experiments to control for these possibilities.
-
T0901317 is a potent tool for activating the LXR pathway . However, its off-target activities, particularly on FXR and RORs, and its potent induction of hepatic lipogenesis, necessitate careful experimental design and data interpretation. The use of LXR-deficient models is highly recommended to confirm that the observed effects are genuinely mediated by LXR.
By understanding the distinct pharmacological profiles of these compounds, researchers can select the appropriate tool for their specific research question, leading to more accurate and reproducible findings in the complex field of metabolic regulation.
References
- 1. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW 4064 | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approved LXR agonists exert unspecific effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nanoparticles Containing a Liver X Receptor Agonist Inhibit Inflammation and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Validating Farnesoid X Receptor (FXR) Target Gene Activation: A Comparative Guide to GW4064 and its Alternatives using qPCR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic Farnesoid X Receptor (FXR) agonist GW4064 with other alternatives for activating FXR target genes. We present supporting experimental data from quantitative real-time PCR (qPCR) to objectively assess their performance. This guide also includes detailed experimental protocols and visual representations of the key signaling pathways and workflows to aid in experimental design and data interpretation.
Performance Comparison of FXR Agonists
The activation of FXR by agonists like GW4064 leads to the transcriptional regulation of numerous target genes involved in bile acid, lipid, and glucose metabolism. The efficacy of these agonists can be quantified by measuring the fold change in the mRNA expression of key FXR target genes using qPCR. Below is a summary of the performance of GW4064 in comparison to other notable FXR agonists, Fexaramine and Obeticholic Acid (OCA).
| Target Gene | Agonist | Cell/Tissue Type | Fold Change in mRNA Expression (relative to control) | Reference |
| SHP (Small Heterodimer Partner) | GW4064 | Primary Human Hepatocytes | ~5.0 - 6.0 | [1] |
| Fexaramine | Primary Human Hepatocytes | ~4.0 - 5.0 | [1] | |
| Obeticholic Acid | Sandwich-cultured Human Hepatocytes | ~5.6 | ||
| BSEP (Bile Salt Export Pump) | GW4064 | HepG2 Cells | Strong Induction (comparable to Fexaramine) | [1] |
| Fexaramine | HepG2 Cells | Strong Induction (comparable to GW4064) | [1] | |
| Obeticholic Acid | Human Precision Cut Liver Slices | Upregulated | [2] | |
| FGF15/19 (Fibroblast Growth Factor 15/19) | GW4064 | Mouse Ileum | Induced | [3][4] |
| Obeticholic Acid | Human Caco-2 Cells | ~7.0 | ||
| IBABP (Ileal Bile Acid Binding Protein) | GW4064 | Intestinal Cells | Robust Induction (similar to Fexaramine) | [1] |
| Fexaramine | Intestinal Cells | Robust Induction (similar to GW4064) | [1] | |
| Obeticholic Acid (as Glyco-OCA) | Human Caco-2 Cells | ~335.0 | ||
| OSTα (Organic Solute Transporter Alpha) | GW4064 | Mouse Ileum | Induced | [3] |
| Obeticholic Acid | Human Precision Cut Liver Slices | Upregulated | [2] | |
| OSTβ (Organic Solute Transporter Beta) | GW4064 | Mouse Ileum | Induced | [3] |
| Obeticholic Acid | Human Precision Cut Liver Slices | Upregulated | [2] |
Note: The fold change values are approximate and can vary depending on the experimental conditions, including cell type, agonist concentration, and treatment duration. Direct comparison between studies should be made with caution.
Experimental Protocols
A detailed and validated protocol is crucial for obtaining reliable and reproducible qPCR results. Below is a representative protocol for validating FXR target gene activation.
Experimental Protocol: Quantification of FXR Target Gene Expression by RT-qPCR
1. Cell Culture and Treatment:
-
Cell Line: Use a relevant cell line expressing FXR, such as HepG2 (human hepatoma) or Caco-2 (human colorectal adenocarcinoma) cells. Primary hepatocytes can also be used for more physiologically relevant data.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in appropriate culture plates and allow them to adhere and reach a desired confluency (typically 70-80%). Treat the cells with the FXR agonist (e.g., GW4064, Fexaramine, OCA) at various concentrations for a specified period (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be included in all experiments.
2. RNA Isolation:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Typically, 1 µg of total RNA is used as a template in a 20 µL reaction.
-
The reaction mixture usually contains reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor.
-
Incubate the reaction mixture according to the manufacturer's instructions (e.g., 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min to inactivate the enzyme).
4. Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a real-time PCR detection system.
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., SHP, BSEP) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Example Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
A melt curve analysis should be performed at the end of the PCR to verify the specificity of the amplified product.
5. Data Analysis:
-
The cycle threshold (Ct) values are obtained from the qPCR instrument.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is then calculated as 2-ΔΔCt.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
FXR Signaling Pathway
Experimental Workflow for qPCR
This guide provides a foundational understanding and practical resources for researchers validating FXR target gene activation. The provided data and protocols should facilitate the objective comparison of GW4064 and its alternatives, ultimately aiding in the selection of the most appropriate compound for specific research needs in drug discovery and development.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene expression profiling in human precision cut liver slices in response to the FXR agonist obeticholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Restoration of enterohepatic bile acid pathways in pregnant mice following short term activation of Fxr by GW4064 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of GW4064 and Other Synthetic FXR Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. A variety of synthetic FXR agonists have been developed to modulate its activity, with GW4064 being one of the earliest and most widely studied. This guide provides an objective comparison of the efficacy of GW4064 with other notable synthetic FXR agonists, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
Data Presentation: Quantitative Comparison of Synthetic FXR Agonists
The following table summarizes the in vitro potency of several key synthetic FXR agonists. It is important to note that EC50 values can vary between different studies and assay formats.
| Compound | Type | EC50 (FXR) | Key Characteristics |
| GW4064 | Non-steroidal | ~15-30 nM | Potent and selective FXR agonist, widely used as a research tool. However, it exhibits poor pharmacokinetic properties and off-target effects on histamine receptors, limiting its clinical utility.[1] |
| Obeticholic Acid (OCA) | Steroidal (Bile acid analog) | ~99 nM | First-in-class selective FXR agonist approved for the treatment of PBC. It is a derivative of the natural bile acid chenodeoxycholic acid (CDCA) and is approximately 100-fold more potent.[2][3] Pruritus is a common side effect.[4] |
| Cilofexor (GS-9674) | Non-steroidal | Potent (specific EC50 not consistently reported in abstracts) | A non-steroidal FXR agonist that has shown promise in clinical trials for NASH and PSC.[4][5][6][7][8] It is suggested to have a bias for intestinal FXR activation.[6] |
| Tropifexor (LJN452) | Non-steroidal | Potent (specific EC50 not consistently reported in abstracts) | A highly potent non-steroidal FXR agonist currently in clinical development for NASH and PBC.[4] |
| INT-767 | Steroidal (Bile acid analog) | 7 ± 1.5 nM | A semi-synthetic bile acid derivative that is approximately 10-fold more potent than OCA.[2] |
| MFA-1 | Non-steroidal | 16.9 nM | A potent synthetic FXR agonist with a potency comparable to GW4064.[9] |
Note on GW4064 Off-Target Effects:
It is crucial for researchers using GW4064 to be aware of its off-target activities. Studies have demonstrated that GW4064 can modulate G protein-coupled receptors, specifically histamine receptors.[10][11][12][13][14] This can lead to FXR-independent cellular effects, necessitating careful interpretation of experimental results.[10][11][12][13][14]
| Receptor | GW4064 Activity | IC50 / Ki |
| Histamine H1 Receptor | Agonist | EC50: 0.32 µM |
| Histamine H2 Receptor | Antagonist | IC50: 3.8 µM |
| Histamine H4 Receptor | Agonist | EC50: 2.5 µM |
Data extracted from a study on the off-target effects of GW4064.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of FXR agonists.
In Vitro FXR Activation Assay (Cell-Based Reporter Gene Assay)
This assay is a fundamental method to determine the potency of a compound in activating FXR.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing FXR response elements (FXREs). Mammalian cells are co-transfected with an expression vector for human FXR and the reporter plasmid. Upon agonist binding, activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to the FXREs, driving the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the degree of FXR activation.
Methodology:
-
Cell Culture and Transfection: HEK293T or HepG2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and co-transfected with a plasmid expressing the human FXR ligand-binding domain fused to a GAL4 DNA-binding domain and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.[15]
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (e.g., GW4064, OCA) for another 24 hours.
-
Luciferase Assay: The luciferase activity is measured using a luminometer after adding a luciferase substrate.
-
Data Analysis: The data is normalized to a vehicle control, and EC50 values are calculated by fitting the dose-response curves to a sigmoidal equation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the direct interaction between FXR and a coactivator peptide in the presence of an agonist.
Principle: The assay measures the FRET between a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged FXR ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide (e.g., from SRC-1). Agonist binding to the FXR LBD induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor (Tb) and acceptor fluorophores into proximity and resulting in a FRET signal.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing GST-tagged FXR-LBD, a biotinylated coactivator peptide (e.g., SRC-1), and the test compound in an appropriate assay buffer.
-
Incubation: Add terbium-labeled anti-GST antibody and streptavidin-labeled acceptor fluorophore to the mixture and incubate at room temperature for 2-4 hours.
-
Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot against the compound concentration to determine the EC50 value.
Animal Models of Liver Disease
In vivo studies are crucial to assess the therapeutic efficacy of FXR agonists in a physiological context.
a) Mdr2-/- Mouse Model of Sclerosing Cholangitis and Cholestasis:
Principle: Mice lacking the Mdr2 (Abcb4) gene, which encodes a canalicular phospholipid flippase, develop sclerosing cholangitis with progressive liver fibrosis, making them a relevant model for cholestatic liver diseases.
Methodology:
-
Animal Dosing: Mdr2-/- mice are treated with the FXR agonist (e.g., Cilofexor at 10, 30, or 90 mg/kg) or vehicle daily by oral gavage for a specified period (e.g., 10 weeks).[7]
-
Biochemical Analysis: Serum levels of alkaline phosphatase (ALP), alanine aminotransferase (ALT), aspartate aminotransferase (AST), and total bile acids are measured to assess liver injury and cholestasis.[7]
-
Histological Analysis: Liver tissues are collected for histological evaluation of fibrosis (e.g., Picrosirius Red staining) and inflammation (e.g., F4/80 immunostaining for macrophages).[7]
-
Gene Expression Analysis: Hepatic gene expression of FXR target genes (e.g., Shp, Bsep) and fibrosis markers (e.g., α-Sma, Col1a1) is quantified by qRT-PCR.
b) Rat Model of Diet-Induced NASH and Fibrosis:
Principle: Rats fed a high-fat, high-cholesterol diet develop key features of non-alcoholic steatohepatitis (NASH), including steatosis, inflammation, and fibrosis.
Methodology:
-
Induction of NASH: Wistar rats are fed a choline-deficient high-fat diet to induce NASH.[16]
-
Treatment: Once NASH is established, rats are treated with the FXR agonist (e.g., Cilofexor) or vehicle for several weeks.
-
Hemodynamic Measurements: In terminal experiments, portal pressure and other hemodynamic parameters can be measured to assess portal hypertension.[16]
-
Assessment of Liver Injury and Fibrosis: Similar to the Mdr2-/- model, serum biochemistry, liver histology, and gene expression analysis are performed to evaluate the therapeutic effects of the agonist.
Gene Expression Analysis in Human Liver Tissue
To understand the translational relevance of findings from cell lines and animal models, experiments using human tissues are invaluable.
Principle: Precision-cut liver slices (PCLS) are ex vivo tissue cultures that maintain the complex multi-cellular architecture and function of the liver for a certain period, allowing for the study of drug effects in a human context.
Methodology:
-
Preparation of hPCLS: Human liver tissue is obtained from resections, and thin slices are prepared using a Krumdieck tissue slicer.
-
Treatment: The slices are cultured and treated with the FXR agonist (e.g., OCA) or vehicle for 24-48 hours.[17]
-
RNA Extraction and Sequencing: Total RNA is extracted from the slices, and RNA sequencing (RNA-Seq) is performed to obtain a comprehensive gene expression profile.
-
Data Analysis: Differential gene expression analysis is conducted to identify genes regulated by the FXR agonist. Pathway analysis (e.g., Ingenuity Pathway Analysis) is used to identify the biological pathways affected.[17]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of FXR activation and a typical experimental workflow for evaluating FXR agonists.
Caption: FXR Signaling Pathway
Caption: FXR Agonist Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of Cilofexor, an Intestinally-Biased Farnesoid X Receptor Agonist, for the Treatment of Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-steroidal FXR agonist cilofexor improves cholestatic liver injury in the Mdr2-/- mouse model of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. besjournal.com [besjournal.com]
- 16. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cross-Validation of GW4064 Results with siRNA Knockdown of FXR: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological agent is paramount. This guide provides an objective comparison of the effects of the synthetic Farnesoid X Receptor (FXR) agonist, GW4064, with the genetic knockdown of FXR using small interfering RNA (siRNA). This cross-validation approach is crucial for confirming that the observed effects of GW4064 are indeed mediated through its intended target, FXR.
The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose.[1][2] Its activation or inhibition has significant implications for various metabolic and inflammatory diseases.[1][2][3] GW4064 is a potent and selective synthetic agonist used extensively in research to probe the functions of FXR.[4][5] However, to ensure that the biological effects observed upon GW4064 treatment are specifically due to FXR activation and not off-target effects, it is essential to compare these results with those obtained from genetically silencing the FXR gene.[6] The use of siRNA to knockdown FXR provides a powerful tool for this validation.[7][8]
Comparative Analysis of Gene Expression
The primary mechanism of action for FXR is the transcriptional regulation of target genes. Therefore, a key method for cross-validating the effects of GW4064 is to compare the changes in the expression of known FXR target genes in the presence of the agonist versus in the absence of the receptor (via siRNA knockdown).
A cornerstone study in this area demonstrated that in human hepatoblastoma HepG2 cells, treatment with GW4064 significantly increased the mRNA levels of the well-established FXR target genes, Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[7] However, when FXR expression was knocked down using a specific siRNA, the inductive effect of GW4064 on both SHP and BSEP was completely abolished.[7] This provides strong evidence that the action of GW4064 on these genes is dependent on the presence of functional FXR.
| Treatment Group | FXR mRNA Level | SHP mRNA Level | BSEP mRNA Level |
| Mock Transfection + Vehicle | Baseline | Baseline | Baseline |
| Mock Transfection + GW4064 | No significant change | Significantly Increased | Significantly Increased |
| Control siRNA + Vehicle | No significant change | No significant change | No significant change |
| Control siRNA + GW4064 | No significant change | Significantly Increased | Significantly Increased |
| FXR siRNA + Vehicle | Significantly Decreased | No significant change from baseline | No significant change from baseline |
| FXR siRNA + GW4064 | Significantly Decreased | No significant increase | No significant increase |
Table 1: Summary of comparative gene expression data from HepG2 cells. Data compiled from findings suggesting that the effect of GW4064 on target gene expression is FXR-dependent.[7]
Experimental Protocols
To ensure the reproducibility and accuracy of such cross-validation studies, detailed and robust experimental protocols are essential.
Cell Culture and Transfection
-
Cell Line: HepG2 (human hepatoblastoma) cells are a commonly used model as they endogenously express FXR.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Specific siRNA targeting human FXR or a non-targeting control siRNA are transfected using a lipid-based transfection reagent according to the manufacturer's instructions.
-
The transfection medium is typically replaced with fresh culture medium after 4-6 hours.
-
Knockdown efficiency is verified 24-48 hours post-transfection by quantifying FXR mRNA (via qRT-PCR) and protein (via Western blot) levels.
-
GW4064 Treatment and Gene Expression Analysis
-
Treatment: 24 hours post-transfection, cells are treated with either vehicle (e.g., DMSO) or a specific concentration of GW4064 (e.g., 1 µM).
-
RNA Isolation: After a defined incubation period (e.g., 24 hours), total RNA is isolated from the cells using a suitable RNA extraction kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
qRT-PCR is then performed using gene-specific primers for FXR, SHP, BSEP, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The relative changes in gene expression are calculated using the ΔΔCt method.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the FXR signaling pathway and the experimental workflow for the cross-validation of GW4064 with siRNA knockdown of FXR.
Caption: FXR Signaling Pathway Activation by GW4064.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis [jci.org]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of Target Genes by siRNA In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW4064 and Chenodeoxycholic Acid (CDCA) for Farnesoid X Receptor (FXR) Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of GW4064 and chenodeoxycholic acid (CDCA), two prominent agonists of the Farnesoid X Receptor (FXR). FXR is a critical nuclear receptor that governs bile acid, lipid, and glucose homeostasis, making it a key therapeutic target for a variety of metabolic and cholestatic diseases. This document outlines their respective performance, supported by experimental data, to aid researchers in the selection and application of these compounds in their studies.
Executive Summary
Chenodeoxycholic acid (CDCA) is a primary bile acid and the natural endogenous ligand for FXR.[1] In contrast, GW4064 is a potent, non-steroidal synthetic agonist developed for its high affinity and selectivity for FXR.[2] While both compounds effectively activate FXR, they exhibit distinct pharmacological profiles. GW4064 demonstrates significantly higher potency in FXR activation compared to CDCA. However, this potent activity is accompanied by off-target effects, notably the modulation of histamine receptors.[3][4] CDCA, while less potent, also displays activity on other receptors, primarily the G-protein coupled bile acid receptor TGR5.[3] The choice between GW4064 and CDCA will therefore depend on the specific requirements of the experimental design, balancing the need for high potency with the potential for confounding off-target effects.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for GW4064 and CDCA based on available experimental data. It is important to note that EC50 and IC50 values can vary depending on the specific cell line and assay conditions used.
Table 1: Comparative Potency and Efficacy on Target and Off-Target Receptors
| Parameter | GW4064 | Chenodeoxycholic Acid (CDCA) | Receptor | Assay Type |
| FXR Activation (EC50) | ~0.003 µM | ~28.62 µM | FXR | Cell-based FXR-bla assay |
| ~0.15 µM | ~50 µM | FXR | Cell-based mammalian one-hybrid assay / Transfection studies[3][5] | |
| TGR5 Activation (EC50) | No significant activation | ~6.71 µM | TGR5 | Cell-based cAMP assay |
| Histamine H1 Receptor Activation (EC50) | ~0.32 µM | Not reported | H1R | Reporter Assay (in H1R transfected HEK cells)[3] |
| Histamine H2 Receptor Inhibition (IC50) | ~3.8 µM (in absence of agonist) | Not reported | H2R | cAMP GloSensor assay |
| ~0.78 µM (in presence of agonist) | ||||
| Histamine H4 Receptor Activation (EC50) | Data indicates activation | Not reported | H4R | Functional studies |
Table 2: Comparative Regulation of Key FXR Target Genes
| Target Gene | Effect of GW4064 | Effect of CDCA | Function |
| SHP (Small Heterodimer Partner) | Upregulation[1][6] | Upregulation[1] | Represses bile acid synthesis |
| BSEP (Bile Salt Export Pump) | Upregulation[1] | Upregulation[1] | Transports bile acids out of hepatocytes |
| FGF19 (Fibroblast Growth Factor 19) | Upregulation (in humanized models)[5] | Upregulation | Regulates bile acid synthesis |
| CYP7A1 (Cholesterol 7α-hydroxylase) | Downregulation[7] | Downregulation | Rate-limiting enzyme in bile acid synthesis |
| CYP3A4 | Downregulation (via SHP)[8] | Not explicitly compared | Drug metabolism |
| CD36 | Downregulation[9] | Not explicitly compared | Fatty acid transporter |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific experimental conditions and reagents.
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate FXR and induce the expression of a reporter gene.
a. Materials:
-
HEK293T or HepG2 cells
-
Dual-Luciferase Reporter Assay System
-
Expression vector for human FXR
-
Reporter vector containing an FXR response element (FXRE) upstream of a luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro] Vector)
-
Transfection reagent
-
96-well cell culture plates
-
GW4064 and CDCA stock solutions
b. Protocol:
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of GW4064 or CDCA. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the binding of FXR to the regulatory regions of its target genes in response to agonist treatment.
a. Materials:
-
Hepatocytes or liver tissue from treated animals
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Anti-FXR antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for FXR target gene promoters
b. Protocol:
-
Cross-linking: Treat cells or tissue with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-FXR antibody or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific FXR target gene promoters using quantitative real-time PCR (qPCR).
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to measure the changes in mRNA levels of FXR target genes following treatment with GW4064 or CDCA.
a. Materials:
-
Hepatocytes treated with GW4064 or CDCA
-
RNA extraction kit
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for FXR target genes (e.g., SHP, BSEP, FGF19) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
b. Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Conclusion
Both GW4064 and CDCA are valuable tools for investigating FXR biology. GW4064 offers high potency, making it suitable for studies requiring maximal FXR activation. However, researchers must be mindful of its off-target effects on histamine receptors, which could influence experimental outcomes, particularly in studies related to inflammation and cell signaling. CDCA, as the natural ligand, provides a more physiologically relevant model of FXR activation, though at a lower potency. Its dual agonism of FXR and TGR5 should also be considered in the interpretation of results. The selection between these two agonists should be a deliberate choice based on the specific scientific question, with careful consideration of their distinct pharmacological profiles to ensure the generation of robust and interpretable data.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GW4064, an agonist of farnesoid X receptor, represses CYP3A4 expression in human hepatocytes by inducing small heterodimer partner expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of GW4064 for FXR over other nuclear receptors
A Comparative Guide for Researchers
GW4064 is a widely utilized non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor crucial in regulating bile acid, lipid, and glucose metabolism. Its utility as a research tool and potential therapeutic agent hinges on its specific activation of FXR without engaging other signaling pathways. This guide provides an objective comparison of GW4064's performance against other nuclear receptors, supported by experimental data and detailed protocols, to aid researchers in the critical evaluation of their experimental design and interpretation of results.
Quantitative Analysis of GW4064 Specificity
The selectivity of GW4064 for FXR has been evaluated in various studies. While generally considered highly selective, some investigations have pointed to potential off-target effects. The following table summarizes the quantitative data on GW4064's activity across a panel of nuclear receptors.
| Receptor | Ligand | Cell Line | EC50 (nM) | Concentration Tested for Off-Target Effects (µM) | Observed Activity at Other Nuclear Receptors | Reference |
| FXR | GW4064 | CV-1 | 65 | - | Potent Agonist | [1] |
| FXR | GW4064 | Not Specified | 15 | - | Potent Agonist | [2] |
| Other Nuclear Receptors (unspecified) | GW4064 | Not Specified | - | up to 1 | No Activity | [1][2] |
| Retinoic Acid Receptor (RAR) | GW4064 | Not Specified | - | up to 1 | No Activity | [2] |
| Estrogen Receptor-Related Receptor α (ERRα) | GW4064 | Huh7, Cos-7 | - | - | Agonist activity, induces PGC-1α expression | [3] |
| G Protein-Coupled Receptors (GPCRs) | GW4064 | HEK-293T | - | - | Activation of H1 and H4 histamine receptors, inhibition of H2 histamine receptor | [4][5] |
Key Findings:
-
GW4064 is a potent agonist of FXR, with reported EC50 values in the low nanomolar range (15-65 nM).[1][2]
-
Multiple sources indicate that GW4064 shows no activity at other nuclear receptors when tested at concentrations up to 1 µM.[1][2]
-
However, some studies have identified off-target effects. Notably, GW4064 has been shown to activate Estrogen Receptor-Related Receptor α (ERRα) and modulate the activity of several G protein-coupled receptors, including histamine receptors H1, H2, and H4.[3][4][5] This off-target activity was observed in FXR-deficient cell lines, suggesting a direct interaction with these receptors.[4][5]
Experimental Protocols
The following is a generalized protocol for a transient transfection assay used to determine the specificity of a ligand like GW4064 for a nuclear receptor.
Transient Transfection and Luciferase Reporter Assay
This assay is a common method to assess the ability of a compound to activate a specific nuclear receptor.
1. Cell Culture and Plating:
- CV-1 cells (or other suitable cell lines like HeLa or HEK-293T) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[1]
- Cells are plated in multi-well plates at a density that allows for optimal transfection efficiency and subsequent analysis.
2. Transfection:
- Cells are transfected with two key plasmids:
- Expression Vector: A plasmid containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., FXR, LXR, CAR) fused to a GAL4 DNA-binding domain.
- Reporter Vector: A plasmid containing a luciferase reporter gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
- A transfection reagent is used to introduce the plasmids into the cells.
3. Ligand Treatment:
- After a post-transfection period to allow for protein expression, the cells are treated with various concentrations of the test compound (e.g., GW4064) or a vehicle control.
4. Luciferase Assay:
- Following an incubation period with the ligand, the cells are lysed.
- A luciferase substrate is added to the cell lysate.
- The luminescence, which is proportional to the activity of the nuclear receptor, is measured using a luminometer.
5. Data Analysis:
- The fold activation is calculated by normalizing the luciferase activity of the ligand-treated cells to that of the vehicle-treated cells.
- The EC50 value, the concentration of the ligand that produces 50% of the maximal response, is determined by plotting the fold activation against the ligand concentration.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Nuclear Receptor Specificity Screening
The following diagram illustrates a typical workflow for assessing the specificity of a compound like GW4064 against a panel of nuclear receptors.
Caption: Workflow for assessing compound specificity using a reporter gene assay.
GW4064-Mediated FXR Signaling Pathway
This diagram outlines the canonical signaling pathway activated by GW4064 through FXR.
Caption: Canonical FXR signaling pathway activated by GW4064.
Conclusion
GW4064 remains a potent and, for the most part, selective FXR agonist, making it a valuable tool for studying FXR biology. However, researchers should be aware of its potential off-target effects on receptors like ERRα and certain GPCRs. When designing experiments, it is crucial to include appropriate controls, such as using FXR-null cell lines or animal models, to confirm that the observed effects are indeed mediated by FXR. For studies where absolute specificity is paramount, considering alternative FXR agonists or employing complementary experimental approaches is recommended. The provided experimental protocols and pathway diagrams serve as a foundation for the rigorous validation of GW4064's specificity in any given experimental system.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (E)-GW 4064: A Guide for Laboratory Professionals
For immediate reference, dispose of (E)-GW 4064 as hazardous waste through a licensed professional waste disposal service. Researchers and laboratory personnel must adhere to all applicable federal, state, and local environmental regulations regarding the disposal of this chemical.
This guide provides essential safety and logistical information for the proper disposal of this compound, a potent and selective non-steroidal farnesoid X receptor (FXR) agonist. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
-
Material Collection:
-
Carefully collect any unused this compound solid material and place it in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions of this compound, pour the liquid into a compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Ensure the hazardous waste container is made of a material compatible with this compound and its solvent.
-
The container must be securely sealed to prevent leaks or spills.
-
Properly label the container with the full chemical name "this compound", the appropriate hazard symbols, and the date of accumulation.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Storage temperature should be in accordance with the recommendations on the Safety Data Sheet (SDS).
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.
-
Provide the waste disposal service with a copy of the this compound Safety Data Sheet (SDS).
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Quantitative Safety and Disposal Data
| Parameter | Value | Source |
| Personal Protective Equipment | Eye protection, protective gloves, laboratory coat | [1][2] |
| Handling | Avoid raising dust. Avoid breathing dust, mist, gas, or vapors. Avoid contact with skin, eyes, and clothing. | [1][2] |
| Storage | Keep container tightly closed. Store in a cool, dry place. | [1][2] |
| Disposal Method | Dispose of as hazardous waste. Contact a licensed professional waste disposal service. | [1][2] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
This information is intended to provide guidance and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department.
References
Essential Safety and Logistical Information for Handling (E)-GW 4064
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal of (E)-GW 4064, a potent and selective non-steroidal farnesoid X receptor (FXR) agonist.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated. | Minimizes inhalation of the compound. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the storage area appropriately.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
This compound is soluble in DMSO and DMF.[1]
-
Use appropriate labware (e.g., glass vials, pipettes) and ensure it is clean and dry before use.
3. Experimental Use:
-
Follow the specific protocols for your experiment, ensuring that all procedures involving this compound are performed in designated areas.
-
Avoid generating dust or aerosols.
-
In case of accidental contact, immediately wash the affected area with copious amounts of water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.[2][3]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., DMSO, ethanol) three times. Collect the rinsate as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste, with the label defaced.[2]
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C28H22Cl3NO4 | [1][4] |
| Molecular Weight | 542.84 g/mol | [1][4] |
| EC50 (FXR Agonist) | 15 nM | [1] |
| CAS Number | 278779-30-9 | [1][4] |
Experimental Workflow and Signaling Pathway
To visualize the operational and biological context of working with this compound, the following diagrams illustrate a typical experimental workflow and the compound's primary signaling pathway.
Caption: Experimental workflow for handling this compound.
Caption: this compound signaling pathway via FXR activation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
